Fruquintinib's anti-tumor activity is primarily mediated through its potent inhibition of the VEGF signaling pathway, a critical driver of tumor angiogenesis.
The following diagram illustrates the signaling pathways targeted by this compound.
The following experimental data and methodologies provide foundational evidence for this compound's mechanism and efficacy.
In Vitro Functional Assays in Colorectal Cancer Cells Preclinical studies using human CRC cell lines (e.g., HCT-116, LOVO) detail the experimental protocols for evaluating this compound's effects [3].
Key Findings from Clinical Trials The efficacy of this compound in mCRC is supported by phase III clinical trials.
| Trial Name | Study Population | Key Efficacy Findings |
|---|---|---|
| FRESCO [4] [5] | 416 patients with refractory mCRC in China | Median OS: 9.3 months (vs 6.6 months with placebo); HR: 0.65. Median PFS: 3.7 months (vs 1.8 months with placebo). |
| FRESCO-2 [6] [7] | Global trial in refractory mCRC | Median OS: 7.4 months (vs 4.8 months with placebo); HR: 0.66. Median PFS: significantly improved. |
Understanding the disposition and safety of this compound is crucial for its clinical application.
Fruquintinib is a highly selective oral small-molecule tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) to inhibit tumor angiogenesis. As an anti-angiogenic agent, it represents a significant advancement in the treatment of metastatic colorectal cancer (mCRC), particularly for patients who have progressed on prior therapies. The drug received FDA approval in 2023 based on demonstrating statistically significant improvement in overall survival in both the FRESCO and FRESCO-2 phase III clinical trials. This compound is classified as a Biopharmaceutical Classification System (BCS) Class 2 compound, characterized by low solubility and high permeability, which has important implications for its pharmacokinetic profile and potential drug-drug interactions.
The metabolism of this compound involves multiple enzymatic pathways, with cytochrome P450 3A (CYP3A) playing a predominant role based on in vitro and clinical studies. Understanding the pharmacokinetics and metabolic fate of this compound is essential for optimizing clinical efficacy and managing potential drug interactions in the typically polypharmacy-prone cancer patient population. This comprehensive review synthesizes current evidence from clinical studies to provide drug development professionals and researchers with detailed insights into this compound's pharmacokinetic behavior, metabolic pathways, and clinically relevant interactions.
This compound undergoes extensive metabolism in humans through multiple simultaneous pathways involving both CYP450 and non-CYP450 enzyme systems. The proposed metabolic scheme includes oxidation, demethylation, hydrolysis, and subsequent conjugation through glucuronidation and sulfation. Mass balance studies have demonstrated that after oral administration of radiolabeled this compound, the drug is extensively metabolized with only minimal excretion of unchanged compound (0.5% in urine and 5% in feces). The primary circulating metabolite is M11, resulting from N-demethylation on the benzofuran ring, which accounts for approximately 17% of total radioactivity exposure in plasma.
Enzyme Systems Involved: In vitro studies indicate that multiple CYP isoforms contribute to this compound metabolism, with CYP3A demonstrating the highest relative contribution compared to other CYP isoforms. Additional CYP enzymes involved include CYP2C8, CYP2C9, and CYP2C19, though to a lesser extent than CYP3A. Non-CYP450 enzyme systems, particularly those mediating sulfation and glucuronidation, also play significant roles in this compound's metabolic clearance.
Metabolite Activity Profile: The major metabolite M11 demonstrates significantly reduced pharmacological activity compared to the parent compound, exhibiting approximately 10 times lower potency for inhibiting VEGFR-2 kinase activity. This reduced activity suggests that the metabolite is unlikely to contribute substantially to the overall pharmacological effect of this compound, though it represents a significant component of the drug's metabolic profile.
Table 1: Key Pharmacokinetic Parameters of this compound and Metabolite M11
| Parameter | This compound | Metabolite M11 | Conditions |
|---|---|---|---|
| Half-life (mean ± SD) | 42 ± 11 hours | 54 hours | Single dose 5 mg |
| Time to Cmax (median) | 2 hours (0-26) | Not specified | Fasted conditions |
| Apparent Volume of Distribution | 46 ± 13 L | Not determined | Steady state |
| Protein Binding | ~95% | Not determined | In vitro |
| Apparent Clearance | 14.8 ± 4.4 mL/min | Not determined | Steady state |
| Steady-state Cmax (%CV) | 300 ng/mL (28%) | Not determined | 5 mg daily |
| Steady-state AUC₀–₂₄h (%CV) | 5880 ng∙h/mL (29%) | Not determined | 5 mg daily |
| Accumulation Ratio | 4-fold | Not determined | After 14 days |
The pharmacokinetics of this compound demonstrate dose proportionality across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Steady-state concentrations are achieved after approximately 14 days of repeated dosing, consistent with the drug's relatively long half-life. The mean accumulation ratio of 4-fold at steady state aligns with the predicted accumulation based on the drug's elimination half-life and dosing regimen.
Figure 1: this compound Metabolic Pathways - CYP3A mediates the primary N-demethylation to metabolite M11, while multiple secondary enzymes contribute to overall clearance
Clinical studies have systematically evaluated the impact of CYP3A modulation on this compound pharmacokinetics through drug interaction studies with prototypical inhibitors and inducers. These studies employed fixed-sequence designs in healthy subjects to quantify the magnitude of these interactions and inform clinical management strategies.
CYP3A Inhibition: Coadministration with itraconazole, a potent CYP3A inhibitor, resulted in a modest increase in this compound systemic exposure with area under the curve (AUC) increasing by approximately 10%. This change was not considered clinically meaningful, suggesting that this compound can be safely administered with CYP3A inhibitors without dose adjustment. However, the exposure of the M11 metabolite decreased by 44-55% during itraconazole coadministration, consistent with inhibition of its formation from the parent drug.
CYP3A Induction: In contrast, coadministration with rifampin, a potent CYP3A inducer, resulted in a substantial reduction in this compound exposure with AUC decreased by 65% and Cmax reduced by 12%. This clinically significant reduction in exposure could potentially compromise this compound efficacy. Interestingly, rifampin coadministration resulted in a 2.3-fold increase in M11 Cmax, suggesting complex effects on both formation and elimination pathways of the metabolite.
Table 2: Effects of CYP3A Modulation on this compound Pharmacokinetics
| Interaction Type | Coadministered Drug | Effect on this compound AUC | Effect on this compound Cmax | Effect on M11 AUC | Effect on M11 Cmax | Clinical Recommendation |
|---|---|---|---|---|---|---|
| CYP3A Inhibition | Itraconazole 200 mg | Increase ~10% | Not significant | Decrease 44-55% | Decrease 44-55% | No dose adjustment needed |
| CYP3A Induction | Rifampin 600 mg | Decrease 65% | Decrease 12% | Marginal effect | Increase 2.3-fold | Avoid concomitant use |
Given this compound's classification as a BCS Class 2 weak base with pH-dependent solubility, specific studies were conducted to evaluate potential interactions with food and acid-reducing agents. These factors are particularly relevant in the cancer patient population where gastric acid-reducing agents are frequently used to manage gastrointestinal symptoms.
Proton Pump Inhibitors: Coadministration with rabeprazole 40 mg following a 6-day lead-in period to ensure maximal acid suppression demonstrated no significant effect on this compound exposure. As with the food effect study, the 90% confidence intervals for AUC and Cmax ratios were entirely within bioequivalence bounds, indicating that this compound can be safely coadministered with proton pump inhibitors without dose adjustment.
Figure 2: CYP3A-Mediated Drug Interaction Mechanisms - Inhibition shows minimal clinical effect while induction requires avoidance
Population pharmacokinetic analyses have characterized sources of interpatient variability in this compound exposure and identified potentially clinically significant factors that may necessitate dose individualization. These analyses pooled data from 557 subjects across five Phase I/Ib studies and the FRESCO-2 Phase III study, providing robust assessment of covariate effects.
Body Size Effects: The analysis identified that body weight significantly influenced both this compound clearance and apparent volume of distribution, with both parameters increasing with higher body weight. However, the magnitude of this effect was estimated to be less than 20%, which is not considered clinically meaningful given the overall safety profile of the drug.
Age, Sex, and Race: The population PK analysis demonstrated that age (across a range of 18-82 years), sex, race (Asian, Black, and White), and ethnicity (Hispanic vs. non-Hispanic) had no clinically meaningful impact on this compound or M11 pharmacokinetics. These findings support the use of the same starting dose across these demographic factors.
Hepatic and Renal Impairment: Mild hepatic impairment and mild renal impairment did not significantly affect this compound pharmacokinetics. However, the drug has not been adequately studied in patients with moderate or severe hepatic impairment or moderate to severe renal impairment, and use in these populations is not recommended until further data are available.
Table 3: Covariate Effects on this compound Pharmacokinetics
| Covariate | Effect on PK Parameters | Magnitude of Effect | Clinical Impact |
|---|---|---|---|
| Body Weight | Increased clearance and volume of distribution with higher weight | <20% | Not clinically meaningful |
| Proton Pump Inhibitors | Decreased absorption rate constant | 60.7% reduction | No significant effect on AUC |
| Hepatic Impairment (Mild) | No significant effect on clearance | <20% | Not clinically meaningful |
| Renal Impairment (Mild) | No significant effect on clearance | <20% | Not clinically meaningful |
| Age (18-82 years) | No significant effect | <20% | Not clinically meaningful |
| Race and Ethnicity | No significant effect | <20% | Not clinically meaningful |
The standard recommended dosage of this compound for metastatic colorectal cancer is 5 mg orally once daily for the first 21 days of each 28-day cycle. This schedule continues until disease progression or unacceptable toxicity. The capsules should be swallowed whole with or without food, providing administration flexibility for patients. If a dose is missed, it can be taken within 12 hours of the scheduled time; beyond this window, the dose should be skipped rather than doubling the next dose.
The long half-life of this compound (approximately 42 hours) and its major metabolite M11 (54 hours) has important implications for clinical use. The extended half-life contributes to the 4-fold accumulation observed at steady state and supports the once-daily dosing regimen. However, this prolonged elimination period should be considered when managing toxicity or planning surgical procedures, where this compound should be withheld for ≥2 weeks prior to major surgery and until adequate wound healing after surgery.
Based on the comprehensive pharmacokinetic characterization, several factors require special attention in clinical practice:
Drug Interaction Management: Concomitant use with potent CYP3A inducers of rifampin-like potency should be avoided due to the substantial reduction in this compound exposure that could compromise efficacy. In contrast, no dose adjustment is necessary when coadministering with CYP3A inhibitors.
Special Populations: No dose adjustments are required based on age, sex, race, mild hepatic impairment, or mild renal impairment. However, the drug is not recommended in moderate to severe hepatic impairment or moderate to severe renal impairment due to lack of data in these populations.
Therapeutic Drug Monitoring: While not routinely recommended in clinical practice, understanding the pharmacokinetic profile can inform toxicity management. The long half-life suggests that steady-state concentrations may not be achieved for approximately 2 weeks, and adverse events related to drug accumulation may manifest after this period.
This compound demonstrates a predictable pharmacokinetic profile characterized by complete oral absorption unaffected by food, extensive metabolism primarily mediated by CYP3A, and prolonged elimination consistent with once-daily dosing. The major metabolic pathway generates a less active metabolite (M11) that represents a significant circulating component but likely contributes minimally to overall pharmacological activity. The well-characterized drug interaction profile indicates that CYP3A induction poses the most significant interaction risk, necessitating avoidance of potent inducers, while CYP3A inhibition and gastric acid-reducing agents do not require dose modifications.
Fruquintinib is a highly selective tyrosine kinase inhibitor designed to target VEGFR-1, VEGFR-2, and VEGFR-3.
The table below summarizes its key inhibitory profile:
| Target | IC₅₀ (nmol/L) | Biological Role |
|---|---|---|
| VEGFR-1 (Flt-1) | 33 [1] | Less prominent role in angiogenesis [3] |
| VEGFR-2 (KDR) | 25-35 [1] [2] | Primary mediator of VEGF-induced angiogenesis, endothelial cell proliferation, migration, and survival [3] |
| VEGFR-3 (Flt-4) | 0.5 [1] [2] | Primarily regulates lymphangiogenesis [3] |
| c-Kit, RET, FGFR1 | Weak inhibition (IC₅₀ >100 nmol/L) [1] | Off-target kinases; minimal inhibition reduces risk of related toxicities |
This compound effectively blocks VEGF/VEGFR signaling and related cellular functions.
Oral administration of this compound demonstrates broad and potent anti-tumor activity.
Key methodologies from preclinical studies are outlined below to facilitate experimental replication and design.
This bioassay assesses in vivo target engagement [1].
This standard protocol evaluates in vivo efficacy [1].
These in vitro methods assess direct anti-proliferative effects [5].
Beyond anti-angiogenesis, recent research indicates that this compound modulates the tumor immune microenvironment and inhibits metastatic processes.
Synergistic mechanism of this compound and anti-PD-1 therapy
The table below summarizes the key quantitative ADME parameters of this compound, synthesized from population analyses and clinical studies.
| Parameter | Value | Details / Conditions |
|---|---|---|
| Absorption | ||
| Time to Cmax (Tmax) | ~2-3 hours | Median (range: 0.5 - 24 hours) [1] [2]. |
| Dose Proportionality | Yes | Demonstrated over 1-6 mg dose range [3] [1]. |
| Food Effect | No clinically significant difference | Administer with or without food [1]. |
| Proton-Pump Inhibitor (PPI) Effect on Absorption Rate | 60.7% decrease | Not considered clinically meaningful for overall exposure [3]. |
| Distribution | ||
| Apparent Volume of Distribution (V/F) | ~46 L [1] | Increases with body weight [3]. |
| Plasma Protein Binding | ~95% [3] [1] | |
| Metabolism | ||
| Primary Metabolite | M11 (N-demethylation) | Accounts for ~17% of total plasma radioactivity; potency for VEGFR-2 is 10 times lower than parent drug [3] [4]. |
| Metabolite-to-Parent AUC ratio | 0.3 (at steady state) [3] | |
| Major CYP Enzymes Involved | CYP3A (highest contribution), CYP2C8, CYP2C9, CYP2C19 [4] [1] [2] | Also involves non-CYP450 systems (sulfation, glucuronidation) [3] [1]. |
| Excretion | ||
| Mean Elimination Half-Life (Parent) | 42-43.2 hours [3] [1] | |
| Mean Elimination Half-Life (M11) | 54 hours [3] [5] | |
| Recovery in Urine | ~60% of dose | 0.5% as unchanged parent drug [3] [1]. |
| Recovery in Feces | ~30% of dose | 5% as unchanged parent drug [3] [1]. |
The relative contribution of specific Cytochrome P450 enzymes to this compound's metabolism is detailed in the table below.
| Enzyme | Relative Contribution |
|---|---|
| CYP3A | Primary / Highest [4] |
| CYP2C8 | Minor |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
The following diagram illustrates the primary metabolic pathways of this compound, based on in vitro and mass balance studies.
For researchers looking to replicate or design studies on this compound's ADME profile, here are the core methodologies from the cited literature.
Population Pharmacokinetic Modeling [3] [5]
Drug-Drug Interaction (DDI) Study [4]
Mass Balance and Metabolite Profiling [3] [1]
| Target Kinase | Biochemical IC₅₀ (nmol/L) | Cellular Assay IC₅₀ (nmol/L) | Key Functional Outcome |
|---|---|---|---|
| VEGFR1 (Flt1) | 33 [1] | Not Specified | Inhibition of angiogenesis [2] |
| VEGFR2 (KDR) | 25-35 [1] | 0.6 (p-KDR in HEK293-KDR) [1] | Suppression of endothelial cell proliferation, migration, and tube formation; primary driver of anti-angiogenic effect [1] [3] |
| VEGFR3 (Flt4) | 0.5 [1] | 1.5 (p-VEGFR3 in HLEC) [1] | Potential inhibition of lymphangiogenesis [2] [3] |
| c-Kit | 458 [1] | Not Specified | Limited off-target activity [1] |
| FGFR1 | 181 [1] | >1000 (p-FGFR1 in HUVEC) [1] | Highly selective (over 1000-fold vs. VEGFR2 in cells) [1] |
| Ret | 128 [1] | Not Specified | Limited off-target activity [1] |
The high selectivity of this compound was established through a series of standardized and robust experimental methodologies.
Biochemical Kinase Assays [1]
Cellular Kinase Inhibition Assays [1]
In Vitro Functional Assays [1] [2]
This compound exerts its anti-tumor effects by specifically blocking intracellular VEGFR kinases. The diagram below illustrates how it inhibits the key signaling pathways involved in angiogenesis and lymphangiogenesis.
Diagram of this compound's inhibition of VEGFR signaling pathways. this compound binds to the intracellular kinase domain of VEGFR-1, -2, and -3, preventing receptor phosphorylation and subsequent activation of key downstream pathways like PI3K/AKT and RAS/RAF/ERK [2] [3]. This blockade inhibits the biological processes of angiogenesis and lymphangiogenesis, thereby restricting tumor growth and metastasis [1] [4].
This compound represents a shift from earlier, less selective VEGFR inhibitors. Its high kinome selectivity minimizes off-target toxicity, allowing for higher drug exposure and sustained VEGFR inhibition at tolerated doses [1] [5]. This refined profile, combined with its oral bioavailability, makes it a valuable tool in targeting tumor angiogenesis.
Fruquintinib is a highly selective small-molecule tyrosine kinase inhibitor that directly targets vascular endothelial growth factor receptors (VEGFRs) to suppress tumor angiogenesis [1] [2].
The table below summarizes its core inhibitory activity:
| Target | IC₅₀ (Biochemical Assay) | Cellular Functional Impact |
|---|---|---|
| VEGFR-1 (Flt1) | 33 nmol/L [1] | Restricts tumor growth and progression [2] |
| VEGFR-2 (KDR) | 25-35 nmol/L [1] | Inhibits VEGF-stimulated endothelial cell proliferation (IC₅₀: 1.7 nmol/L) and tube formation [1] |
| VEGFR-3 (Flt4) | 0.5 nmol/L [1] | Inhibits VEGF-C stimulated lymphangiogenesis (IC₅₀: 4.2 nmol/L) [1] |
This compound achieves sustained target inhibition by binding to the intracellular kinase domain of VEGFRs, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and ERK, which are crucial for endothelial cell survival, proliferation, and permeability [1] [2]. The following diagram illustrates this primary mechanism and its consequences.
This compound inhibits VEGF signaling and tumor angiogenesis.
The relationship between this compound and autophagy is complex. While the drug can induce autophagy, this process can have both tumor-suppressing and tumor-promoting effects, leading to a dual role in treatment outcomes [3].
Given this duality, research is exploring strategies to combine this compound with autophagy modulators to enhance its antitumor effects and delay resistance [3].
Beyond anti-angiogenesis, this compound directly inhibits the proliferation, migration, and invasion of colorectal cancer cells by modulating key intracellular pathways [4] [5].
The diagram below integrates this direct anti-metastatic mechanism with the previously established pathways.
Integrated view of this compound's multi-targeted antitumor mechanisms.
For researchers aiming to validate these mechanisms, the following table outlines key methodologies used in recent studies [4] [5].
| Assay Type | Purpose | Key Protocol Details |
|---|---|---|
| Cell Viability (CCK-8) | Measure proliferation inhibition | HCT-116/LOVO cells seeded (5x10³/well); treated with this compound (0-200 μM); OD450nm measured at 24h, 48h, 72h [4] [5]. |
| Colony Formation | Assess long-term clonogenic survival | Cells treated with this compound (0, 50, 100, 200 μM) for 24h; reseeded (2x10³/well); incubated 14 days; fixed, stained (crystal violet), counted [4] [5]. |
| Wound Healing | Evaluate 2D cell migration | Confluent monolayer scratched; treated with this compound; wound width measured at 0h, 24h, 48h (ImageJ) [4] [5]. |
| Transwell (Migration/Invasion) | Quantify migration and Matrigel invasion | 5x10⁴ treated cells in serum-free medium in upper chamber; medium with 20% FBS in lower chamber; incubated 24h (migration) or 48h (invasion); traversed cells stained, counted [4] [5]. |
| Western Blot | Analyze protein expression | Post-treatment, cells lysed; proteins separated by SDS-PAGE, transferred to PVDF membrane; incubated with primary (E-cadherin, N-cadherin, Vimentin, MMP9, p-SMAD2/3) and secondary antibodies; signal detected [4] [5]. |
Fruquintinib inhibits cancer cell proliferation, migration, and invasion through direct effects on tumor cells and indirect effects via angiogenesis blockade.
This compound potently inhibits VEGF/VEGFR signaling in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), which is crucial for angiogenesis and lymphangiogenesis [1].
Recent studies show this compound directly targets colorectal cancer cells, inhibiting proliferation and metastasis by modulating key signaling pathways [3] [4].
Table 1: Summary of Key In Vitro Efficacy Findings for this compound
| Assay Type | Cell Line/System | Key Findings | Concentrations/IC₅₀ | Citation |
|---|---|---|---|---|
| Cellular Kinase Assay | HEK293-KDR | Inhibition of VEGF-stimulated VEGFR-2 phosphorylation | IC₅₀ = 0.6 nM | [1] |
| Proliferation Assay | HUVEC | Inhibition of VEGF-A-dependent proliferation | IC₅₀ = 1.7 nM | [1] |
| Tube Formation Assay | HUVEC | Inhibition of microvessel tube formation | 94% inhibition at 300 nM | [1] [2] |
| Colony Formation | HCT-116, LOVO | Inhibition of long-term cell viability | 50-200 μM | [3] [4] |
| Migration/Invasion | HCT-116, LOVO | Inhibition of cell migration & invasion in Transwell assays | 50-200 μM | [3] [4] |
This compound shows robust, dose-dependent antitumor activity across various human tumor xenograft models.
Oral administration of this compound inhibits tumor growth in multiple models [1] [2] [5].
Combining this compound with immune checkpoint inhibitors enhances antitumor efficacy by remodeling the tumor microenvironment in immunocompetent mice [6].
Table 2: Summary of Key In Vivo Efficacy Findings for this compound
| Model Type | Model Details | Dosing Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Xenograft | Various (e.g., HT-29, HCT-116) | Oral, once daily | Dose-dependent tumor growth inhibition | [1] [2] |
| PK/PD | Mouse lung tissue | Single oral dose | >85% VEGFR-2 phosphorylation inhibition at 2.5 mg/kg | [1] [2] |
| Syngeneic | CT26 (MSS) & MC38 (MSI) | This compound (po, 2.5-10 mg/kg, 21 days) + α-PD-1 (ip, 2.5 mg/kg, 2x/wk) | Strongest tumor growth inhibition and prolonged survival in combination therapy | [6] |
Here are detailed methodologies for key experiments demonstrating this compound's efficacy.
This diagram illustrates the primary molecular mechanism of this compound identified in preclinical studies:
This compound's core mechanisms: inhibiting angiogenesis via VEGFR and blocking metastasis via TGF-β/Smad/EMT.
This compound demonstrates potent and multifaceted preclinical efficacy. Its high selectivity for VEGFRs underlies potent anti-angiogenic activity, while its newly identified role in suppressing the TGF-β/Smad pathway and reversing EMT provides a direct means to inhibit metastasis. These findings, combined with its demonstrated synergy with immunotherapy, provide a strong mechanistic foundation for its clinical use and future development in mCRC and other solid tumors.
| Parameter | Value | Additional Context |
|---|---|---|
| Plasma Protein Binding | ~95% [1] | Highly bound to plasma proteins; consistent across species (mouse, rat, dog, human) [2]. |
| Elimination Half-life (t₁/₂) | ~42 hours [1], 43.2 hours [3] | The half-life of its major metabolite, M11, is approximately 54 hours [3]. |
| Time to Peak Concentration (Tₘₐₓ) | ~2-3 hours [4] [5] | Rapidly absorbed after oral administration. |
| Accumulation Ratio | ~4-fold [5] [1] | Steady state is achieved after about 14 days of once-daily dosing [5]. |
The quantitative data for fruquintinib's protein binding and half-life were established through rigorous preclinical and clinical studies.
Determining Protein Binding and Half-life: In preclinical studies, the protein binding fraction of 88-95% was consistent across species and remained invariable up to a concentration of 10 µM [2]. In clinical trials, the mean elimination half-life of approximately 42-43.2 hours was characterized through intensive blood sampling following oral administration. Population pharmacokinetic models, which analyzed data from 557 subjects, confirmed these values and assessed the impact of various patient factors [3].
Mass Balance and Clearance Pathways: A human mass balance study using a 5 mg radiolabeled dose showed that this compound is primarily cleared via hepatic metabolism. Over a 240-hour collection period, approximately 60% of the radioactivity was recovered in urine (0.5% as unchanged drug) and 30% in feces (5% as unchanged drug), with the remainder being metabolites [6] [1]. This indicates that renal excretion of the parent drug is negligible.
Impact of Organ Impairment: Dedicated Phase 1 studies evaluated the effects of hepatic and renal impairment. Results demonstrated that moderate hepatic impairment (Child-Pugh B) and moderate to severe renal impairment (CrCl 15-59 mL/min) did not result in a clinically meaningful change in this compound exposure [6]. Consequently, no dose adjustment is necessary for these patient populations [3] [6].
The high plasma protein binding and moderate-to-long half-life of this compound are foundational to its clinical dosing schedule.
The diagram above illustrates how this compound's high protein binding limits its free concentration and distribution, resulting in low clearance and a long half-life [3] [1] [2]. This allows for a convenient once-daily oral dosing regimen and provides a wide therapeutic window, as population analyses have confirmed that factors like body weight, age, sex, race, and mild to moderate organ impairment do not necessitate dose adjustments [3].
The following table summarizes the key characteristics of the identified major metabolite of fruquintinib, M11, based on current literature.
| Metabolite Name | Enzymes/CYPs Involved | Reported Activity | Relative Potency vs. This compound | Elimination Route & Unchanged Drug |
|---|---|---|---|---|
| M11 (Major Metabolite) [1] | Primarily CYP3A; to a lesser extent CYP2C8, CYP2C9, and CYP2C19. Also via non-CYP450 pathways (sulfation, glucuronidation) [2] [3]. | Inhibits VEGFR-2 kinase activity [2] [1]. | Approximately 10 times lower than the parent drug, this compound [2] [1]. | In a human radiolabeled study: ~60% in urine (0.5% unchanged); ~30% in feces (5% unchanged) [2] [3]. |
| M379-3 (Main Circulating Metabolite) [4] | Information not specified in detail. | Information not specified in detail. | Accounted for 17.31% of the total drug amount in human plasma [4]. |
A validated UPLC-MS/MS method for the quantification of this compound in rat plasma provides a robust protocol that can be adapted for metabolite studies [5].
The experimental workflow for plasma sample preparation and analysis involves protein precipitation and UPLC-MS/MS separation.
The table below details the key parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Specification |
|---|---|
| Chromatography Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [5] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) [5] |
| Gradient Program | 0–0.5 min (90% A) → 0.5–1 min (90%→10% A) → 1.0–2.0 min (10% A) → 2.0–2.1 min (10%→90% A) → 2.1–3.0 min (90% A) [5] |
| Flow Rate | 0.30 mL/min [5] |
| Run Time | 3.0 minutes [5] |
| Mass Spectrometer | XEVO TQD triple quadrupole with ESI source [5] |
| Ion Mode | Positive Multiple Reaction Monitoring (MRM) [5] |
| MRM Transitions | This compound: 394.2 → 363.2 Internal Standard (Diazepam): m/z 285 → 154 [5] | | Source Conditions | Desolvation Temperature: 500°C; Desolvation Gas Flow: 600 L/h [5] |
The described method was validated according to FDA guidelines [5]:
The overall absorption, distribution, metabolism, and excretion (ADME) profile of this compound is characterized as follows.
The available data is sufficient to confirm the identity and low activity of the major metabolite M11, but a complete profile of this compound's metabolome is not publicly available. For a comprehensive identification of all metabolites, the following approaches are suggested:
This document provides a detailed protocol for the bioanalysis of Fruquintinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor, in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated per FDA guidelines and is applicable for pharmacokinetic studies [1] [2].
This compound is a highly selective oral small-molecule inhibitor of VEGFR-1, -2, and -3 tyrosine kinases. It inhibits angiogenesis and is used for treating metastatic colorectal cancer [3]. Monitoring its plasma concentration is crucial for pharmacokinetic studies and dose optimization.
This application note describes a simple, sensitive, and validated UPLC-MS/MS method for quantifying this compound in rat plasma. The method uses a simple protein precipitation for sample preparation and has been successfully applied to a pharmacokinetic study in rats [1].
The sample preparation is based on a simple protein precipitation technique [1].
This workflow can be visualized as follows:
The method was comprehensively validated according to FDA guidelines for bioanalytical method validation [1].
Table 1: Key Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.0 - 1000 ng/mL | --- |
| Correlation Coefficient (r²) | ≥ 0.9992 | ≥ 0.99 |
| Precision (RSD%) | Intra-day & Inter-day: ≤ 11.9% | ≤ 15% |
| Accuracy (RE%) | Intra-day & Inter-day: ±13.7% | ± 15% |
| Matrix Effect | Acceptable | No significant suppression/enhancement |
| Recovery | Data meets validation criteria | Consistent and reproducible |
| Stability | Stable under tested conditions* | ± 15% of nominal concentration |
Note: Stability was confirmed under various conditions, including 12 hours at room temperature, 12 hours at 4°C, 28 days at -80°C, and through three freeze-thaw cycles [1].
The validated method was applied to a pharmacokinetic study in rats. Eight Sprague-Dawley rats were orally administered a this compound suspension. Blood samples were collected at various time points post-dose, and plasma concentrations were determined using this UPLC-MS/MS method to construct concentration-time profiles and calculate pharmacokinetic parameters [1].
The logical flow of the methodological development and its application is summarized below:
Fruquintinib is an orally administered, highly selective small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) that has demonstrated significant clinical efficacy in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. As a Biopharmaceutical Classification System (BCS) Class 2 weak base drug, this compound exhibits pH-dependent solubility, which presents unique challenges for its bioanalysis. The development and validation of robust bioanalytical methods are essential for accurate quantification of this compound in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for the bioanalysis of this compound, incorporating validated methods from recent scientific literature and emphasizing practical implementation for researchers and drug development professionals.
The critical importance of reliable bioanalytical methods for this compound is underscored by its established clinical utility. Based on results from the phase III FRESCO study, this compound was approved in China in 2018 for the treatment of patients with mCRC who had failed at least two prior lines of systemic therapy, and subsequently received approval from the U.S. Food and Drug Administration in 2023 for the treatment of adult patients with mCRC. These clinical advancements have increased the demand for precise, accurate, and sensitive analytical methods to support ongoing research and clinical applications [1].
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed specifically for the quantification of this compound in rat plasma. This method addresses several limitations of previously reported techniques, including insufficient detail on plasma extraction procedures, chromatography conditions, method parameters, and inadequate sample collection duration that failed to capture the complete pharmacokinetic profile. The current method was comprehensively validated in accordance with United States Food and Drug Administration (FDA) regulations for bioanalytical method validation, establishing its suitability for pharmacokinetic studies [2].
The development of this method was motivated by the need for enhanced sensitivity and selectivity in this compound bioanalysis. Previous methods reported in literature lacked detailed descriptions necessary for duplication in other laboratories and had insufficient sampling duration, potentially missing critical pharmacokinetic data points when plasma concentrations were still above the minimum effective concentration or lower limit of quantitation. The current method overcomes these limitations through optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters, allowing for reliable quantification over an extended period to fully characterize this compound's metabolic profile [2].
Instrumentation and Chromatographic Conditions: The analysis was performed using an Acquity UPLC system coupled with a XEVO TQD triple quadrupole mass spectrometer (Waters Corp., Milford, MA, USA) equipped with an electrospray ionization (ESI) source. Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of acetonitrile (mobile phase A) and 0.1% formic acid in water (mobile phase B) with a gradient elution program as follows: 0-0.5 minutes (90% A), 0.5-1 minutes (90-10% A), 1.0-2.0 minutes (10% A), 2.0-2.1 minutes (10-90% A), and 2.1-3.0 minutes (90% A). The flow rate was set at 0.30 mL/min with a total run time of 3.0 minutes [2].
Mass Spectrometric Detection: Detection was performed using positive multiple reaction monitoring (MRM) mode with precursor-to-product ion transitions of m/z 394.2 → 363.2 for this compound and m/z 285 → 154 for the internal standard (diazepam). The mass spectrometer parameters were optimized as follows: desolvation temperature at 500°C, desolvation gas flow rate at 600 L/h, argon collision gas flow rate at 150 L/h, and collision cell pressure at 7.0 Bar. All data acquisition and instrument control were processed using Masslynx 4.1 software (Waters Corp.) [2].
Sample Preparation Protocol:
Table 1: Method Validation Parameters for this compound UPLC-MS/MS Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range | 1.0-1000 ng/mL | ≥0.99 correlation coefficient |
| Correlation coefficient (r²) | 0.9992 or better | ≥0.99 |
| Intra-day precision (RSD%) | ≤11.9% | ≤15% |
| Intra-day accuracy (RE%) | ±13.7% | ±15% |
| Inter-day precision (RSD%) | Within 11.9% | ≤15% |
| Inter-day accuracy (RE%) | ±13.7% | ±15% |
| Matrix effect | Acceptable | No significant suppression/enhancement |
| Recovery | Consistent and reproducible | - |
Calibration Standards and Quality Control Samples: Stock solutions of this compound and internal standard were prepared in acetonitrile at 1 mg/mL and stored at 4°C. Calibration standards were prepared by spiking blank plasma with working solutions to achieve concentrations of 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL. Quality control (QC) samples were prepared at three concentration levels (2.0, 80, and 800 ng/mL) in the same manner. All prepared solutions were stored at -20°C until analysis [2].
The method was rigorously validated according to FDA guidelines for bioanalytical method validation. Selectivity was demonstrated by the absence of interfering peaks at the retention times of this compound and internal standard in blank plasma samples. Linearity was established over the concentration range of 1.0-1000 ng/mL using a weighted (1/x²) least-squares linear regression model with a correlation coefficient of 0.9992 or better. The lower limit of quantification (LLOQ) was determined to be 1.0 ng/mL with acceptable precision and accuracy [2].
Precision and accuracy were evaluated using QC samples at low, medium, and high concentrations (2.0, 80, and 800 ng/mL) with six replicates each within one day and on three consecutive days. The intra- and inter-day precision (RSD%) and accuracy (RE%) were within 11.9% and ±13.7%, respectively, meeting the acceptance criteria of ±15%. Recovery was consistent and reproducible, calculated as the ratio of the peak area of the analyte in QCs to the post-protein precipitation at equivalent analyte concentrations. Matrix effects were evaluated and found to be acceptable under the current method conditions [2].
Stability studies were conducted under various conditions including room temperature for 12 hours, 4°C for 12 hours, -80°C for 28 days, and through three freeze-thaw cycles from -20°C to room temperature. The analyte stability was between 85% and 115% at three concentration levels (2, 80, 800 ng/mL) with five replicates, confirming the stability of this compound under these conditions [2].
A Quality by Design (QbD) based stability-indicating UPLC method has been developed for the analysis of this compound and its impurities, representing a significant advancement in the analytical methodology for this drug substance. The QbD approach provides a scientific, risk-based, and proactive framework that ensures the method is not only robust and reliable but also capable of delivering intended performance throughout the drug lifecycle. This systematic methodology begins with defining the Analytical Target Profile (ATP), identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs), conducting risk assessment, and optimizing method performance using Design of Experiments (DoE) strategy [3].
The QbD implementation revealed that mobile phase pH was the prime factor for separating closely eluting impurities, highlighting the critical nature of this parameter in method robustness. The method was determined to be specific, with no interference from impurities or degradation products, confirming its stability-indicating capability. The forced degradation studies provided comprehensive insight into the degradation behavior of this compound and facilitated the identification and characterization of major degradation products, which is crucial for ensuring drug product quality and safety throughout its shelf life [3].
Instrumentation and Chromatographic Conditions: Analysis was performed using an Acquity UPLC system (Waters, MA, USA) coupled with a Synapt G2 Q-ToF mass spectrometer and a PDA detector. Chromatographic separation was achieved on a BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) under isocratic conditions. The mobile phase consisted of 5 mM ammonium formate buffer (pH 3.5), acetonitrile, and methanol in the ratio 45:35:20 (v/v) at a flow rate of 0.3 mL/min. The column temperature was maintained at 35°C, injection volume was 2 μL, and detection was performed at 265 nm, which was determined as the iso-absorptive wavelength for both this compound and its impurities [3].
Mass Spectrometric Characterization: Structural characterization of degradation products was performed using LC-MS/MS with positive electrospray ionization (ESI+) mode. The source parameters were optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 800 L/h, and cone gas flow 50 L/h. Argon was used as collision gas for fragmentation in product ion and MRM scan modes [3].
Forced Degradation Studies Protocol: Forced degradation studies were conducted according to ICH guidelines to establish the stability-indicating property of the method. The studies included:
Table 2: Forced Degradation Results for this compound
| Stress Condition | Degradation | Major Degradation Products | Remarks |
|---|---|---|---|
| Acidic hydrolysis | 18.98% | 6 DPs identified | Extensive degradation |
| Oxidative stress | 14.25% | 3 major DPs | Moderate degradation |
| Alkaline hydrolysis | <4% | - | Minimal degradation |
| Reductive conditions | <4% | - | Minimal degradation |
| Thermal degradation | Minimal | - | Stable |
| Photolytic degradation | Minimal | - | Stable |
The forced degradation studies revealed extensive degradation under acidic hydrolysis conditions with 81.02% assay remaining and six degradation products (DPs) formed. Oxidative stress resulted in moderate degradation (14.25%) with three major DPs, while alkaline and reductive conditions resulted in minimal degradation (<4%). In peroxide degradation, DP5 (m/z 223.1976) was identified as 6,7-dimethoxyquinazolin-4-yl hydroperoxide, which subsequently underwent oxidative demethylation to form DP2 (m/z 195.1444) [3].
Acid hydrolysis produced DP8 (m/z 381.3506) through N-methylamide hydrolysis, which then converted to DP6 (m/z 353.2979) and finally to DP3 (m/z 207.1979) and DP1 (m/z 177.1443) through demethylation and ether cleavage. The characterization of these degradation pathways provides valuable insights for developing stable formulations of this compound and establishing appropriate storage conditions [3].
The method demonstrated excellent specificity, with baseline separation of this compound from its impurities and degradation products. Validation studies confirmed appropriate linearity (R² > 0.999) over the concentration range of 25-150 μg/mL for this compound and 0.25-1.50 μg/mL for impurities, precision (%RSD < 0.74%), accuracy (98-102%), and sensitivity (LOD = 0.075 μg/mL) [3].
The validated UPLC-MS/MS method has been successfully applied to a pharmacokinetic study of this compound in Sprague-Dawley rats. The study was conducted using eight young adult rats (2 months, 180-220 g) who received this compound orally via gavage. The drug was dissolved in 0.5% sodium carboxymethyl cellulose to achieve a concentration of 1.0 mg/mL, and the suspension was administered at a volume of 1.0 mL/kg. Blood samples (0.3 mL) were collected via the caudal vein at the following time points after drug administration: 0.33, 0.67, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours. The plasma was separated by centrifugation and stored at -80°C until analysis [2].
The application of the validated method to this pharmacokinetic study demonstrated its sensitivity and reliability in quantifying this compound concentrations over a sufficient time period to fully characterize the absorption, distribution, and elimination phases. The extended sampling time of 168 hours (7 days) was particularly important given the relatively long half-life of this compound, which has been reported to be approximately 42-43.2 hours based on population pharmacokinetic analyses [2] [4].
Population Pharmacokinetic Analysis: A comprehensive population pharmacokinetic analysis characterized sources of interpatient variability in the pharmacokinetics of this compound and its major metabolite M11 using data from 557 subjects who received this compound in five phase I/Ib studies and the FRESCO-2 phase III study. The integrated model was a one-compartment model with first-order absorption, lag time in absorption, and linear elimination for this compound and a one-compartment model with linear elimination for M11. The half-life of this compound and M11 were estimated to be 43.2 and 54 hours, respectively. This compound demonstrated dose proportionality over the clinical dose range, and its oral clearance and apparent volume of distribution increased with increasing body weight [4].
Drug-Drug Interaction and Food Effect Studies: A clinical study (NCT04645940) evaluated the effects of food and concomitant rabeprazole (a proton pump inhibitor) on the pharmacokinetics of this compound. The study demonstrated that administration of this compound with a high-fat meal resulted in similar systemic exposure compared with fasted conditions. Additionally, coadministration of this compound with rabeprazole resulted in similar exposure compared with this compound alone. For both evaluations, 90% confidence intervals for the ratio of geometric least square mean of AUC and Cmax for this compound and M11 were entirely within 80-125% bounds, indicating no clinically significant effects [5].
Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Value | Comments |
|---|---|---|
| Half-life (t₁/₂) | 43.2 hours | M11 metabolite: 54 hours |
| Time to Cmax (Tmax) | 2-3 hours | Median value |
| Dose proportionality | Linear (1-6 mg) | - |
| Plasma protein binding | ~80% | - |
| Primary metabolic pathway | CYP3A | Secondary: CYP2C8, CYP2C9, CYP2C19 |
| Effect of high-fat food | No significant effect | - |
| Effect of PPIs | No significant effect | Rabeprazole studied |
| Major metabolite | M11 | Metabolite-to-parent AUC ratio: 0.3 |
Analytical Methods in Clinical Trials: In clinical studies, this compound and its major metabolite M11 plasma samples were analyzed by a validated LC-MS/MS method with a dynamic range of 1-750 ng/mL. The assay inter-run precision was <9.9% coefficient variability, and accuracy (% bias) ranged from -5.2% to 4.0%, demonstrating the robustness of the method for clinical sample analysis [4].
The following diagram illustrates the complete workflow for this compound bioanalysis from method development to application in pharmacokinetic studies:
Figure 1: Workflow for this compound Bioanalysis Method Development and Application
The bioanalytical methods presented in this document provide comprehensive and validated protocols for the quantification of this compound in biological matrices. The UPLC-MS/MS method for rat plasma analysis offers high sensitivity, selectivity, and robustness with a linear range of 1.0-1000 ng/mL, covering therapeutically relevant concentrations. The method has been thoroughly validated according to FDA guidelines and successfully applied to pharmacokinetic studies in rats, demonstrating its practical utility in preclinical research [2].
The QbD-based stability-indicating UPLC method represents an advanced approach to impurity profiling and degradation studies. The systematic implementation of QbD principles ensures method robustness and reliability throughout the drug lifecycle. The forced degradation studies provide valuable insights into the degradation behavior of this compound and facilitate the identification and characterization of major degradation products, which is crucial for ensuring drug product quality and safety [3].
These validated methods support the continuing research and development of this compound, which has demonstrated significant clinical benefits in the treatment of metastatic colorectal cancer and other solid tumors. The consistency of analytical methods across preclinical and clinical studies enables reliable correlation of pharmacokinetic data with efficacy and safety outcomes, ultimately contributing to the optimization of this compound therapy for cancer patients.
Fruquintinib, a highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), has emerged as a significant therapeutic option for metastatic colorectal cancer (mCRC). As a potent anti-angiogenic agent, this compound received approval from the China Food and Drug Administration in 2018 and more recently from the US FDA in 2023 for the treatment of refractory mCRC. The selective inhibition profile of this compound against VEGFRs (with IC₅₀ values of 33 nM for VEGFR-1, 35 nM for VEGFR-2, and 0.5 nM for VEGFR-3) minimizes off-target effects while effectively suppressing tumor angiogenesis, distinguishing it from earlier multi-kinase inhibitors with broader target spectra. [1]
Recent clinical investigations have focused on combining this compound with immune checkpoint inhibitors, particularly programmed death-1 (PD-1) inhibitors, to address the therapeutic challenges in microsatellite stable (MSS) mCRC, which constitutes approximately 95% of all colorectal cancer cases and is generally resistant to immunotherapy alone. A 2025 meta-analysis of 9 retrospective cohort studies and 1 randomized controlled trial encompassing 716 patients demonstrated that this compound combined with PD-1 inhibitors significantly improved objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) compared to this compound monotherapy, with acceptable safety profiles. [2] The synergistic effect of this combination represents a promising advancement in managing traditionally immunotherapy-resistant colorectal cancer subtypes.
Table 1: Clinical Efficacy Outcomes of this compound Combination Therapy in Metastatic Colorectal Cancer
| Study Type | Patient Population | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|---|
| Meta-analysis (2025) | Refractory mCRC (n=716) | This compound + PD-1 inhibitors vs. This compound alone | RR=2.45, p<0.00001 | RR=1.37, p=0.0002 | HR=0.64, p=0.001 | Not significant |
| Real-world Study (2022) | Heavily pretreated mCRC (n=45) | This compound + PD-1 inhibitors | 11.1% | 62.2% | 3.8 | 14.9 |
| Real-world Study (2025) | MSS/pMMR mCRC (n=77) | This compound + PD-1 inhibitors | NR | NR | 5.1 | 14.6 |
| Phase 1b/2 Trial | MSS/pMMR mCRC | This compound + sintilimab | 20.0% | NR | 6.9 | 20.0 |
Table 2: Common Adverse Events of this compound Combination Therapy
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Management Strategies |
|---|---|---|---|
| Hypertension | 20-35% | 5-15% | Regular monitoring, antihypertensive therapy |
| Hand-foot syndrome | 20-33% | 5-10% | Moisturizers, dose adjustment |
| Fatigue | 25-40% | 5-15% | Symptomatic management, dose modification |
| Proteinuria | 24-33% | 3-8% | Regular urinalysis, ACE inhibitors |
| Hypothyroidism | 27-32% | <5% | Thyroid function monitoring, hormone replacement |
The therapeutic efficacy of this compound in combination with PD-1 inhibitors stems from synergistic mechanisms that simultaneously target tumor angiogenesis and immune evasion. This compound's primary mechanism involves potent inhibition of VEGFR-1, -2, and -3, thereby suppressing VEGF-mediated angiogenesis and reducing the abnormal, leaky tumor vasculature that characterizes colorectal cancer. This vascular normalization hypothesis posits that by restructuring tumor vasculature, this compound improves tumor perfusion and oxygenation, thereby enhancing immune cell infiltration into the tumor microenvironment. [1] [3]
Concurrently, PD-1 blockade reverses T-cell exhaustion and restores antitumor immunity. The immunomodulatory effects of this compound further enhance this combination by reducing immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells within the tumor microenvironment. Preclinical studies have demonstrated that this compound modulates the epithelial-mesenchymal transition (EMT) process through inhibition of the TGF-β/Smad signaling pathway, resulting in upregulation of E-cadherin and downregulation of N-cadherin, vimentin, and MMP9. This effect impairs the migratory and invasive capabilities of colorectal cancer cells, potentially reducing metastatic potential. [3] The convergence of these pathways creates a favorable tumor microenvironment where enhanced immune cell infiltration and function can effectively target cancer cells with reduced angiogenic support and metastatic capacity.
Schematic 1: Molecular mechanisms of this compound combined with PD-1 inhibitors in colorectal cancer. This compound inhibits VEGF signaling and suppresses TGF-β/Smad-mediated EMT, while PD-1 inhibitors block immune checkpoint pathways. Their combination promotes vascular normalization and enhances T-cell infiltration and activation.
Cell Culture and Reagents: Human colorectal cancer cell lines (HCT-116 and LOVO) are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. This compound is prepared as a 10 mM stock solution in DMSO and stored at 4°C. For treatment, prepare working concentrations of 0, 50, 100, 150, and 200 μM in complete medium. [3]
Cell Proliferation Assay (CCK-8):
Colony Formation Assay:
Wound Healing Migration Assay:
Transwell Invasion and Migration Assays:
RNA Sequencing and Bioinformatics Analysis:
Western Blot Analysis:
Schematic 2: Experimental workflow for evaluating this compound combination therapy. The integrated approach includes in vitro assays, molecular analyses, and in vivo validation to comprehensively assess efficacy and mechanisms of action.
Mouse Model Establishment:
Treatment Groups and Drug Administration:
Immunohistochemical Analysis:
Flow Cytometry for Immune Cell Profiling:
Standard Dosing Protocol:
Dose Modification Guidelines:
Treatment Duration and Monitoring:
Hypertension:
Hand-Foot Syndrome:
Immunotherapy-Related Adverse Events:
The combination of this compound with PD-1 inhibitors represents a promising therapeutic strategy for refractory metastatic colorectal cancer, particularly for the MSS/pMMR subtype that has traditionally been resistant to immunotherapy. The synergistic mechanism of vascular normalization and immune microenvironment modulation addresses key resistance pathways in colorectal cancer. Current clinical evidence demonstrates significantly improved response rates and progression-free survival with manageable toxicity profiles, supporting further development of this combination approach.
Future research should focus on predictive biomarkers to identify patient populations most likely to benefit from this combination therapy. Potential biomarkers include peripheral blood MDSC levels, tumor vasculature parameters on imaging, and EMT-related gene expression signatures. [6] [3] Additionally, optimization of dosing schedules and sequence, particularly exploring intermittent this compound dosing to maximize vascular normalization windows, may further enhance efficacy while reducing toxicity. Novel triple combinations with other targeted agents, such as BCL-2 inhibitors (e.g., venetoclax), represent another promising direction based on preclinical data showing enhanced antitumor effects. [4]
The protocols outlined in this document provide a comprehensive framework for preclinical evaluation and clinical application of this compound combination therapies, facilitating standardized investigation and implementation of this promising treatment approach for colorectal cancer patients with limited therapeutic options.
The 21 days on, 7 days off schedule is the standard cycle for fruquintinib in the treatment of metastatic colorectal cancer (mCRC). The table below summarizes the core dosing information [1] [2].
| Parameter | Specification |
|---|---|
| Standard Dosage | 5 mg, taken orally once daily [1] [2] |
| Treatment Cycle | 28-day cycles [1] |
| Dosing Schedule | 21 consecutive days of treatment, followed by a 7-day rest period [1] |
| Administration | With or without food, at approximately the same time each day. Capsules must be swallowed whole [1]. |
| Dose Modifications | • First dose reduction: 4 mg once daily • Second dose reduction: 3 mg once daily *Dose reductions are used to manage adverse events and should not be re-escalated later [3] [2]. |
This dosing regimen is approved for adults with mCRC who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and if RAS wild-type and medically appropriate, an anti-EGFR therapy [4] [2].
Clinical trials and real-world studies have established the efficacy of this schedule, while also highlighting the importance of dose management for tolerability.
This compound is a highly selective, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3. This mechanism is illustrated in the diagram below.
By binding inside the cell and blocking the kinase activity of all three VEGFRs, this compound inhibits tumor angiogenesis and lymphangiogenesis, thereby restricting tumor growth and progression [4] [6]. Preclinical studies also indicate that it can modulate the TGF-β/Smad signaling pathway to inhibit the migration and invasion of colorectal cancer cells [7] [8].
For researchers designing experiments or clinical protocols, the following points are crucial:
Supporting Quantitative Pharmacokinetic Data:
Table 1: Summary of Key Food Effect and DDI Study Results on this compound PK (5 mg Dose)
| PK Parameter | Geometric Least Squares Mean Ratio (GMR%) | 90% Confidence Interval | Conclusion |
|---|---|---|---|
| Food Effect (Fed vs. Fasted) [1] | |||
| • this compound AUC | 107% | 99.8%, 114% | No effect |
| • this compound C~max~ | 90.7% | 80.3%, 102% | No effect |
| DDI with Rabeprazole (With vs. Without PPI) [1] | |||
| • this compound AUC | 102% | 94.7%, 110% | No effect |
| • this compound C~max~ | 97.8% | 86.5%, 111% | No effect |
Table 2: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Characteristic | Experimental Conditions / Notes |
|---|---|---|
| BCS Classification [1] | Class 2 | Low solubility, high permeability. |
| pKa [1] | 2.78 | Weak base. |
| Aqueous Solubility [5] [1] | pH-dependent (129.9 μg/mL at pH 1; 0.9 μg/mL at pH 6.8) | 37°C. Significant decrease in solubility with increasing pH. |
| Solubility in Biorelevant Media [1] | FaSSIF: 2.07 μg/mL; FeSSIF: 8.67 μg/mL | Fasted State Simulated Intestinal Fluid (FaSSIF); Fed State Simulated Intestinal Fluid (FeSSIF). |
| Median T~max~ (Fasted) [6] | 2 - 3 hours | Time to reach peak plasma concentration. |
| Protein Binding [5] [6] | ~95% | High binding to plasma proteins. |
Mechanistic Insight and Paradigm Challenge: this compound is a weak base with pH-dependent solubility, a profile typically associated with potential for food and pH-dependent drug-drug interactions (DDIs) [1]. However, clinical results demonstrate no such effects. This indicates that the in vitro pH-dependent solubility of a BCS Class 2 weak base does not necessarily predict its clinical performance regarding food effect or pH-dependent DDIs [1]. The higher solubility in Fed State Simulated Intestinal Fluid (FeSSIF) may partially explain the lack of a negative food effect [1].
The following protocols are based on the pivotal clinical study that evaluated both the food effect and DDI with rabeprazole [1].
1. Study Objective: To evaluate the effects of a high-fat meal and concomitant rabeprazole (a PPI) on the single-dose pharmacokinetics and safety of this compound in healthy subjects.
2. Study Design:
Diagram Title: Three-Period Clinical Study Design
3. Subject Selection:
4. Treatment Regimens:
5. Pharmacokinetic Sampling:
6. Bioanalytical Method:
7. Statistical Analysis for Bioequivalence:
For drug development professionals, the following workflow outlines a strategic approach for evaluating food and pH-dependent DDIs for weak base drugs, informed by the this compound case.
Diagram Title: Decision Path for Food and DDI Assessment
The case of this compound demonstrates that while in vitro physicochemical profiling is essential for identifying potential risks, clinical studies remain the definitive method for assessing food effects and pH-dependent DDIs. The dissociation between in vitro solubility and clinical exposure outcomes highlights the complexity of oral drug absorption.
These findings support a drug development paradigm where clinical evaluation of food and acid-reducing agent effects is warranted for weak base drugs, even when in vitro data suggest potential interactions. A negative clinical result, as with this compound, can significantly enhance patient convenience and adherence by allowing administration without dietary or concomitant medication restrictions [1].
The combination of fruquintinib with PD-1/PD-L1 inhibitors represents an innovative therapeutic approach in oncology, particularly for treating microsatellite stable (MSS) metastatic colorectal cancer (mCRC) and other advanced solid tumors. This compound is a highly selective oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), effectively suppressing tumor angiogenesis. When combined with immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 pathway, this regimen demonstrates synergistic antitumor activity by simultaneously targeting both the tumor vasculature and immune microenvironment. This dual approach addresses key mechanisms of cancer progression: angiogenesis and immune evasion.
The scientific rationale for this combination stems from the understanding that anti-angiogenic agents can modulate the tumor immune microenvironment by reversing T-cell dysfunction and promoting anti-tumor immune responses through multiple mechanisms. Preclinical studies have demonstrated that this compound enhances the efficacy of PD-1 inhibitors by reducing immunosuppressive cell populations, promoting T-cell infiltration, and normalizing tumor vasculature, thereby creating a more permissive environment for immunotherapy. This combination has shown particular promise for MSS/pMMR mCRC, which constitutes approximately 95% of all mCRC cases and has historically demonstrated poor response to immunotherapy alone due to its immunologically "cold" tumor microenvironment.
Recent meta-analyses and clinical studies have demonstrated consistent efficacy of this compound combined with PD-1/PD-L1 inhibitors in heavily pretreated mCRC patients. The pooled analysis across multiple trials shows compelling activity in this challenging patient population.
Table 1: Efficacy Outcomes of this compound + PD-1/PD-L1 Inhibitors in mCRC
| Study Type | Patient Population | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|
| Meta-analysis (2025) | Refractory mCRC (n=1,409) | 16 | 79 | 5.40 | 14.35 |
| Retrospective Study | MSS/pMMR mCRC (n=78) | 7.9-20.0 | 60.0-74.6 | 7.0-8.3 | Not reached |
| Real-world Study | MSS/pMMR mCRC (n=45) | 11.1 | 62.2 | 3.8 | 14.9 |
A comprehensive meta-analysis of 26 studies involving 1,409 patients with metastatic colorectal cancer demonstrated that this compound-based regimens achieved significantly superior efficacy compared to regorafenib-based therapy, with higher objective response rate (ORR: 16% vs. 3%), improved disease control rate (DCR: 79% vs. 54%), and longer median progression-free survival (PFS: 5.40 months vs. 3.00 months). Overall survival (OS) also numerically favored this compound combinations (14.35 months vs. 12.70 months), though this difference did not reach statistical significance [1]. These findings position the this compound combination as a promising later-line option for mCRC.
Liver metastasis status has been identified as a strong predictor of treatment efficacy. Patients without liver involvement demonstrated substantially better outcomes, with an ORR of 49% compared to just 3% in those with liver metastases, and significantly longer median PFS (3.50 months vs. 2.37 months) [1]. This suggests that liver metastasis creates a particularly immunosuppressive microenvironment that may diminish the effectiveness of combination immunotherapy, highlighting the importance of patient stratification based on metastatic site.
The combination has also shown promising activity in gastric and gastroesophageal junction (GEJ) adenocarcinoma. The phase 2 FDZL-FIX trial investigated this compound plus PD-1 inhibitors and chemotherapy as first-line treatment for HER2-negative advanced gastric/GEJ adenocarcinoma, demonstrating impressive results with a median PFS of 9.43 months and ORR of 80%, with a remarkable 100% disease control rate [2]. This suggests that the addition of this compound to standard chemoimmunotherapy backbone may further enhance antitumor activity in upper gastrointestinal malignancies.
Table 2: Efficacy in Gastric/GEJ Cancer (FDZL-FIX Trial)
| Endpoint | Result | 95% Confidence Interval |
|---|---|---|
| Median PFS | 9.43 months | 5.29-13.24 months |
| ORR | 80.0% | 61.4%-92.3% |
| DCR | 100.0% | 88.4%-100.0% |
| 9-month PFS rate | 57.0% | 40.0%-83.0% |
Based on available clinical evidence, the following administration protocol is recommended for this compound in combination with PD-1/PD-L1 inhibitors:
This compound Dosing:
PD-1/PD-L1 Inhibitor Dosing:
Treatment should be continued until disease progression or unacceptable toxicity. For patients experiencing adverse events, this compound dose interruption or reduction is recommended rather than complete treatment discontinuation. Most clinical trials have employed a stepwise dose reduction approach from 5 mg to 4 mg, then to 3 mg based on toxicity severity [3] [4]. No initial dose adjustment is required for patients with mild to moderate renal or hepatic impairment, though caution is advised in severe impairment due to limited data.
Current evidence supports the use of this compound plus PD-1/PD-L1 inhibitors in the following settings:
Several clinical and pathological factors have emerged as potential predictors of treatment response:
The combination of this compound with PD-1/PD-L1 inhibitors demonstrates a manageable safety profile with predictable adverse events that are generally consistent with the known toxicities of each individual agent. The most common adverse events observed in clinical trials include:
The incidence of grade 3-4 treatment-related adverse events ranges from 15-28% across studies, which is considered acceptable given the advanced nature of the diseases being treated and the prior treatment history of the patient populations [1]. No adverse event-related deaths were reported in the major studies of this combination [3] [4].
The spectrum of immune-related adverse events (irAEs) with combination therapy is similar to that observed with PD-1/PD-L1 inhibitor monotherapy, though some events may occur with higher frequency or severity. Common irAEs include rash, pruritus, hypothyroidism, and colitis. The management follows established guidelines for irAEs, including appropriate use of corticosteroids and other immunosuppressive agents for moderate to severe events, with temporary interruption or permanent discontinuation of PD-1/PD-L1 inhibitors based on severity [5] [6].
The synergistic activity of this compound combined with PD-1/PD-L1 inhibitors can be attributed to several interconnected biological mechanisms that collectively enhance antitumor immunity.
Figure 1: Mechanism of Action Synergy Between this compound and PD-1/PD-L1 Inhibitors
This compound primarily exerts its effects through potent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, leading to suppression of tumor angiogenesis. However, beyond this direct anti-angiogenic effect, this compound modulates the tumor immune microenvironment in several key ways:
PD-1/PD-L1 inhibitors function by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby preventing the downregulation of T-cell activation and restoring antitumor immunity. The combination with this compound creates a positive feedback loop where enhanced T-cell infiltration and function further promotes vascular normalization, establishing a more favorable tumor microenvironment for sustained antitumor activity.
Several ongoing clinical trials are further exploring the potential of this compound combination strategies across different tumor types and treatment lines. Future research directions include:
The evolving landscape of PD-1/PD-L1 inhibitor development continues to bring new agents and combinations into clinical testing, with over 180 companies and 200 drugs currently in development in this class [7]. This expanding arsenal of immunotherapeutic agents provides numerous opportunities for novel combination strategies with this compound to further improve outcomes for cancer patients.
The combination of this compound with PD-1/PD-L1 inhibitors represents a promising treatment strategy, particularly for patients with MSS mCRC who have limited therapeutic options after progression on standard therapies. The consistent efficacy signals across multiple studies, manageable safety profile, and strong biological rationale support the continued development of this combination approach. Ongoing and future clinical trials will further refine patient selection, optimize dosing strategies, and expand the potential applications of this combination to benefit a broader range of cancer patients.
Fruquintinib is a highly selective oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 to suppress tumor angiogenesis. Its high selectivity minimizes off-target toxicity and allows for sustained target inhibition, making it suitable for combination therapies [1] [2]. Patient-derived xenograft (PDX) models, which involve implantting human tumor tissues into immunodeficient mice, retain the original tumor's histopathological characteristics and molecular heterogeneity, providing a powerful platform for evaluating drug efficacy and mechanisms. These application notes outline standardized protocols for assessing this compound's anti-tumor effects and underlying mechanisms in PDX models, with a focus on quantitative data collection and analysis.
This compound exerts its anti-tumor effects through multiple biological processes, as characterized across various experimental systems:
Molecular Targeting: this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with half maximal inhibitory concentration (IC50) values of 33 nmol/L, 35 nmol/L, and 0.5 nmol/L, respectively. It demonstrates minimal off-target activity against other kinases (IC50 > 1,000 nmol/L for non-VEGFR kinases) [1].
Angiogenesis Inhibition: In cellular models, this compound blocks VEGF/VEGFR signaling in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), exhibiting potent anti-angiogenic effects in chick embryo chorioallantoic membrane (CAM) assays [1].
Metastasis Suppression: Recent research demonstrates that this compound inhibits colorectal cancer cell migration and invasion by modulating epithelial-mesenchymal transition (EMT) through the TGF-β/Smad signaling pathway [3] [4].
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Molecular Target | VEGFR-1, VEGFR-2, VEGFR-3 [1] [2] |
| IC50 Values | VEGFR-1: 33 nmol/L; VEGFR-2: 35 nmol/L; VEGFR-3: 0.5 nmol/L [1] |
| Mechanism | Inhibits tumor angiogenesis and lymphangiogenesis by blocking VEGF signaling [2] |
| Additional Effects | Suppresses EMT via TGF-β/Smad pathway [3] [4] |
| Selectivity | High selectivity for VEGFRs with minimal off-target toxicity [1] |
In a stomach cancer PDX model, this compound administered orally at 5 mg/kg and 20 mg/kg daily inhibited tumor growth by 24.1% and 48.6%, respectively, demonstrating a clear dose-response relationship [4]. The anti-tumor effect was achieved through inhibition of VEGFR-2 phosphorylation and suppression of tumor angiogenesis [1].
In colorectal cancer cell lines, this compound treatment significantly regulated key EMT markers in a dose-dependent manner [3] [4]:
These molecular changes correlated with significant inhibition of cancer cell migration and invasion in functional assays.
Table 2: Efficacy Data of this compound from Preclinical Studies
| Model Type | Dosage/Concentration | Efficacy Outcome | Reference |
|---|---|---|---|
| Stomach cancer PDX | 5 mg/kg (daily, oral) | 24.1% tumor growth inhibition | [4] |
| Stomach cancer PDX | 20 mg/kg (daily, oral) | 48.6% tumor growth inhibition | [4] |
| Colorectal cancer cells | 50-200 μM | Dose-dependent inhibition of migration and invasion | [3] [4] |
| Colorectal cancer cells | 100-200 μM | Significant regulation of EMT markers | [3] |
| Mouse lung tissue | N/A | Suppressed VEGF-induced VEGFR-2 phosphorylation | [1] |
Purpose: To establish colorectal or gastric cancer PDX models and evaluate the efficacy of this compound in suppressing tumor growth.
Materials:
Procedure:
Purpose: To evaluate this compound's effects on epithelial-mesenchymal transition and TGF-β/Smad signaling pathway in PDX tumors or cancer cell lines.
Materials:
Procedure:
Diagram 1: this compound inhibits VEGFR signaling to block angiogenesis, lymphangiogenesis, and EMT-mediated metastasis.
Diagram 2: PDX model development and drug evaluation workflow.
Diagram 3: this compound suppresses EMT by inhibiting TGF-β/Smad signaling and regulating marker expression.
Tumor Growth Inhibition: Calculate percentage tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Final volume_treated - Initial volume_treated) / (Final volume_control - Initial volume_control)] × 100
Anti-angiogenesis Assessment: Quantify microvessel density (MVD) through CD31 immunohistochemistry staining of tumor sections. Count CD31-positive vessels in five random high-power fields (400×).
EMT Marker Quantification: Express protein levels of E-cadherin, N-cadherin, vimentin, and MMP9 as fold changes relative to control groups after normalization to β-actin.
These application notes provide comprehensive protocols for evaluating this compound in PDX models, highlighting its dual mechanisms of action in inhibiting both angiogenesis and metastasis through EMT regulation. The standardized methodologies enable robust assessment of anti-tumor efficacy, while the detailed molecular analyses offer insights into underlying mechanisms. The high selectivity of this compound for VEGFRs and its efficacy in PDX models support its clinical translation, particularly for metastatic colorectal and gastric cancers. These protocols provide researchers with standardized approaches to investigate this compound both as a monotherapy and in combination regimens.
This compound is an oral, highly selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3. Its primary anti-tumor effect is achieved by inhibiting angiogenesis, a critical process for tumor growth and metastasis [1] [2]. The efficacy and associated toxicities are directly linked to this mechanism of action.
Table 1: Summary of Efficacy from Pivotal Clinical Trials
| Trial Name / Study | Phase | Patient Population | Median PFS (Months) | Median OS (Months) | Hazard Ratio (OS) |
|---|---|---|---|---|---|
| FRESCO [3] [4] | III | Chinese mCRC, ≥2 prior lines | 3.7 vs. 1.8 (Placebo) | 9.3 vs. 6.6 (Placebo) | 0.65 |
| FRESCO-2 [5] [4] | III | Global mCRC, refractory | 3.7 vs. 1.8 (Placebo) | 7.4 vs. 4.8 (Placebo) | 0.66 |
| Phase Ib [2] | Ib | Chinese mCRC, pretreated | 5.80 | 8.88 | - |
| Phase II [2] | II | Chinese mCRC, pretreated | 4.73 vs. 0.99 (Placebo) | 7.72 vs. 5.52 (Placebo) | 0.71 |
The following diagram illustrates the primary mechanism of action of this compound and the downstream physiological effects that contribute to both its efficacy and common adverse events.
The safety profile of this compound is characterized by class-effects of VEGFR inhibition. Management requires proactive monitoring and timely intervention [6].
Table 2: Common Adverse Events and Incidence Rates
| Adverse Event | Any Grade Incidence (Range) | Grade ≥3 Incidence (Range) | Notes / Comparative Risk |
|---|---|---|---|
| Hypertension | 32.9% - ~61% [1] [5] | 14% - 23% [6] [5] | Most common cardiovascular AE; OR 6.86 vs. placebo [1]. |
| Hand-Foot Skin Reaction (HFSR) | ~49% [5] | 6% - 11% [5] [2] | - |
| Fatigue / Asthenia | Frequently reported [6] | 8% [6] | - |
| Proteinuria | 23.8% - 33.3% (combo therapy) [7] | 3.2% [6] | - |
| Hypothyroidism | 26.7% - 31.7% (combo therapy) [7] | - | Associated with immune combination. |
| Diarrhea | Frequently reported [6] | 9.5% (Phase Ib) [2] | - |
| Thromboembolism | 4.1% [1] | - | Not statistically significant vs. placebo [1]. |
The standard dosing regimen is 5 mg orally, once daily, for 3 weeks followed by a 1-week break, constituting a 28-day cycle [2] [7]. However, real-world evidence supports initiating treatment at a lower dose for vulnerable populations.
Dose Modification Protocol Dose adjustments should be based on the type and severity of the adverse event, as graded by CTCAE (Common Terminology Criteria for Adverse Events).
Table 3: Dose Modification and Management Guidelines for Common Toxicities
| Adverse Event | Management and Dose Modification Guidelines |
|---|
| Hypertension | Monitoring: Check BP weekly, especially in the first cycle. Grade 1-2 (SBP <160 mmHg): Initiate or adjust antihypertensive therapy; continue this compound. Grade 3 (SBP ≥160 mmHg): Interrupt this compound until BP resolves to ≤Grade 1. Resume at a reduced dose (e.g., 4 mg). Grade 4: Discontinue this compound permanently [1] [5]. | | Hand-Foot Skin Reaction (HFSR) | Prophylaxis: Moisturize heavily with urea-based creams. Grade 2: Interrupt this compound until improvement to ≤Grade 1. Resume at the same dose. If recurrence, resume at a reduced dose. Grade 3: Interrupt this compound until resolution to ≤Grade 1. Resume at a reduced dose (e.g., 4 mg) [4]. | | Other Notable Toxicities | Proteinuria: Monitor urine protein regularly. For ≥2 grams/24hr, interrupt therapy and resume at a reduced dose upon recovery. Hepatic Impairment: Monitor liver function. Manage with interruption and dose reduction for severe events [6]. Fatigue/Asthenia: Manage supportively; dose interruption and reduction may be necessary for severe cases [8]. | | General Dose Reduction Path | First reduction: 5 mg → 4 mg. Second reduction: 4 mg → 3 mg. Note: Once reduced, the dose should not be re-escalated [4]. |
The following workflow provides a visual guide for the clinical management of this compound therapy, from initial dosing to managing toxicities.
For researchers designing clinical trials involving this compound, the following protocol summary can serve as a template.
Emerging data suggests that this compound has synergistic effects when combined with other agents.
This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A being the most significant contributor, and secondary roles for CYP2C8, CYP2C9, and CYP2C19 [1]. Its major circulating metabolite, M11 (formed by N-demethylation), has 10 times lower potency against VEGFR-2 than the parent drug [2].
The table below summarizes the clinical pharmacokinetic (PK) outcomes of this compound co-administered with a strong CYP3A inhibitor, a strong CYP3A inducer, and a proton pump inhibitor (PPI).
| Concomitant Drug | Change in this compound Exposure (vs. Alone) | Change in M11 Metabolite Exposure | Clinical Recommendation |
|---|---|---|---|
| Itraconazole (Strong CYP3A Inhibitor) [2] | AUC: ↑ ~10% | AUC & C~max~: ↓ 44% to 55% | No dose adjustment recommended. |
| Rifampin (Strong CYP3A Inducer) [2] | C~max~: ↓ 12% AUC: ↓ 65% | C~max~: ↑ 2.3-fold AUC: Marginal effect | Avoid concomitant use. | | Rabeprazole (PPI) [3] | AUC & C~max~: No significant change | AUC & C~max~: No significant change | Can be taken without regard to acid-reducing agents. |
Additionally, a high-fat meal had no significant effect on this compound's systemic exposure, supporting administration without regard to food [3].
Here are the methodologies from key clinical studies investigating this compound's drug-drug interactions (DDIs).
This was a single-center, open-label, 2-part, 2-period, fixed-sequence study in healthy subjects [2].
This was a single-center, open-label, randomized, two-sequence, three-period study in healthy subjects [3].
The following diagram illustrates this compound's primary metabolic pathways and the design of the DDI clinical studies.
Palmar-plantar erythrodysesthesia (PPE), also known as hand-foot skin reaction, is a common and expected adverse reaction associated with this compound therapy. The following table summarizes the key quantitative data from clinical trials [1] [2] [3].
| Aspect | Quantitative Data |
|---|---|
| Overall Incidence | 35% of patients (n=911) [1] [2] |
| Grade 3 Incidence | 8% of patients (n=911) [1] [2]. In a Japan subgroup, Grade ≥3 incidence was 17.9% [3]. |
| Recommended Dose Reduction Levels | First reduction: 4 mg; Second reduction: 3 mg [2] |
| Time to Onset | Median time to first onset of any grade is typically within the first few treatment cycles. |
Q1: What is the expected incidence of PPE in patients taking this compound? In the global clinical trial population of 911 patients with metastatic colorectal cancer (mCRC), 35% of patients experienced PPE of any grade, with 8% experiencing Grade 3 events [1] [2]. No Grade 4 events were reported. A subgroup analysis of patients in Japan showed a higher rate of severe PPE, with 17.9% experiencing Grade ≥3 events [3].
Q2: How is PPE graded and what are the clinical signs? PPE is graded based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The management strategy depends on the severity grade [2]:
Q3: What are the official dosage modification guidelines for PPE? The prescribing information provides the following guidance [2]:
Q4: Are there any proactive strategies to prevent or mitigate PPE? While not specified in the official label, general management strategies for VEGF inhibitor-related PPE are applicable. These include [4]:
For researchers designing protocols or managing patients on this compound, the following workflow provides a clear, step-by-step guide for managing PPE based on severity. This diagram can be integrated into study protocols or clinical guidelines.
PPE Management Clinical Decision Pathway
The diagram above outlines the protocol for managing different grades of PPE:
For researchers, understanding how PPE was managed in pivotal trials is crucial for designing new studies. The phase 3 FRESCO-2 trial, which led to the drug's approval, utilized the following methodology [3]:
This structured approach ensures that you can effectively monitor, grade, and manage PPE in a clinical or research setting.
Hypertension is a common and expected side effect of fruquintinib, consistent with its mechanism of VEGFR inhibition [1]. The following table summarizes key quantitative data on its incidence:
| Parameter | Incidence / Risk in this compound Groups | Incidence / Risk in Control Groups | Source / Study Details |
|---|---|---|---|
| Pooled Incidence | 32.9% (95% CI: 24.8%, 41.0%) [2] | Not applicable | Meta-analysis of 15 reports (N=3,832 patients on monotherapy) [2] |
| Odds Ratio (vs. Placebo) | OR: 6.856 (95% CI: 5.071, 9.268; P < 0.001) [2] | Reference | Significant increase in odds [2] |
| Odds Ratio (vs. Regorafenib) | OR: 1.549 (95% CI: 0.804, 2.983; P = 0.191) [2] | Reference | Not statistically significant [2] |
| Serious Events | Hypertensive crisis reported [3] | Not applicable | Stated in official product characteristics [3] |
The relationship between this compound's mechanism of action and the onset of hypertension can be visualized as follows:
A proactive and structured monitoring plan is essential for patient safety. The following table outlines the standard protocol based on product labels and clinical guidelines:
| Monitoring Aspect | Recommended Protocol |
|---|---|
| Pre-treatment Assessment | Ensure pre-existing hypertension is adequately controlled before initiating therapy [3] [4]. |
| BP Monitoring Frequency | Weekly during the first month, then at least monthly or as clinically indicated thereafter [5] [4]. |
| Blood Pressure Targets | Treat to a standard target of <140/90 mm Hg [6]. A lower target (<135/85 mm Hg) may be considered to reduce myocardial infarction risk, though the benefit is less certain [6]. |
| Action for Elevated BP | Initiate or optimize antihypertensive medication. Adhere to dose modification guidelines if hypertension persists despite medication [5] [3]. |
Adverse reactions are managed through a defined process of dose interruption and reduction. The standard this compound dosing is 5 mg once daily for 21 days, followed by a 7-day rest period in a 28-day cycle [3] [4]. The following workflow details the management steps for hypertension:
For other adverse reactions, the general management principle is:
This compound-induced hypertension is a predictable, mechanism-based toxicity that requires vigilant management. Successful clinical development and safe use of this agent hinge on implementing rigorous monitoring schedules and adhering strictly to established dose modification protocols. This structured approach helps mitigate risks, manage patient safety effectively, and maintain the integrity of clinical trial data.
Liver test abnormalities are common during fruquintinib therapy, though the incidence of severe injury is low. The following table summarizes hepatotoxicity data from pivotal clinical trials.
| Trial / Data Source | ALT/AST Elevation (Any Grade) | Elevations >5x ULN | Clinically Apparent Liver Injury with Jaundice |
|---|---|---|---|
| Pivotal Trials (Pooled) [1] | 39-44% (this compound) vs. 27-30% (Placebo) | 4-6% (this compound) vs. 1.5-3% (Placebo) | One reported case, deemed unrelated to therapy |
| FRESCO Trial [1] [2] | 18% (this compound) vs. 9% (Placebo) | 0.7% (this compound) vs. 1.5% (Placebo) | Not reported |
| FRESCO-2 Trial [1] [3] | 10% (this compound) vs. 4% (Placebo) | 3% (this compound) vs. <1% (Placebo) | Not reported |
The Likelihood Score for clinically apparent liver injury is E* (unproven but suspected rare cause) [1]. The mechanism is likely due to direct toxicity from kinase receptor inhibition or metabolites generated via the CYP3A4 pathway [1].
Adherence to the following monitoring schedule and dose adjustment protocol is critical for patient safety.
Baseline and Periodic Monitoring Schedule [1]
Dose Adjustment Guidelines for Hepatotoxicity The following workflow outlines the management strategy based on observed liver test abnormalities.
Real-world clinical experience suggests that proactive dose management can improve tolerability:
For researchers designing non-clinical or translational studies, the following protocol provides a methodological framework.
Objective: To evaluate the potential hepatotoxic effects of this compound in a pre-clinical model and characterize the resulting liver injury.
Materials:
Methodology:
Data Analysis:
| Strategy | Mechanism of Action | Key Findings & Clinical Evidence |
|---|---|---|
| Combination with Immune Checkpoint Inhibitors (ICIs) | Fruquintinib modulates the tumor immune microenvironment, enhancing T-cell infiltration and making "cold" MSS/pMMR tumors more susceptible to immunotherapy [1] [2]. | Clinical Data: A 2025 retrospective study (78 patients) showed this compound + ICIs in MSS/pMMR mCRC resulted in a median PFS of 7.0-8.3 months and a Disease Control Rate (DCR) of 60.0-74.6% [1] [2]. |
| Inhibition of TGF-β/Smad Signaling Pathway | This compound disrupts the Epithelial-Mesenchymal Transition (EMT) process, a key mechanism for cancer invasion and metastasis, by suppressing the TGF-β/Smad pathway [3]. | Preclinical Data: In vitro studies show this compound treatment upregulates E-cadherin and downregulates N-cadherin, Vimentin, and MMP9. This inhibitory effect was reversed by a TGF-β receptor agonist, confirming the pathway's role [3]. |
| Multi-targeted VEGF Pathway Inhibition | As a highly selective VEGFR-1, -2, and -3 inhibitor, this compound provides sustained anti-angiogenic pressure, which may be effective even after resistance to other anti-VEGF agents develops [4] [5] [6]. | Clinical Data: The FRESCO-2 trial demonstrated this compound monotherapy significantly improved median Overall Survival (OS) to 7.4 months vs. 4.8 months with placebo in refractory mCRC [5]. |
Here are detailed methodologies for studying the combination of this compound with immunotherapy and its effects on signaling pathways.
This protocol is adapted from the mechanistic foundation of clinical combination studies [1] [2].
This protocol is based directly on the research that identified this pathway [3].
The following diagrams illustrate the molecular pathway targeted by this compound and the experimental workflow for the combination therapy study.
Diagram 1: this compound's Action on TGF-β/Smad and EMT Pathways. This illustrates how this compound inhibits the VEGFR-2 and TGF-β/Smad signaling axis, suppressing the Epithelial-Mesenchymal Transition (EMT) to reduce cancer cell migration and invasion [3].
Diagram 2: Workflow for Preclinical Combo Therapy Study. This outlines the key steps for evaluating the synergistic effect of this compound combined with an immune checkpoint inhibitor in an animal model [1] [2].
For researchers, understanding the clinical profile and management of fruquintinib-induced proteinuria is crucial for designing preclinical and clinical studies.
Table 1: Incidence and Severity of Proteinuria with this compound
| Severity Grade | Incidence (in clinical trials) | Description / Quantitative Measure |
|---|---|---|
| Any Grade | 36% of patients (n=911) [1] | -- |
| Grade ≥3 | 2.5% of patients (n=911) [1] | -- |
| Action Level | -- | Proteinuria ≥2 grams/24 hours [2] [3] |
| Discontinuation Level | -- | Nephrotic Syndrome [2] [3] |
Table 2: Clinical Management Protocol for Proteinuria
| Action | Monitoring Frequency & Method | Recommended Management / Dosage Modification |
|---|---|---|
| Pretreatment Screening | Prior to initiation: Urinalysis or UPCR [2]. | Do not initiate if uncontrolled hypertension is present [2]. |
| Routine Monitoring | Periodically during therapy [2] [3]. | -- |
| At Action Level | Confirm with 24-hour urine collection [2]. | Withhold this compound until proteinuria resolves to <1 gram/24 hours or recovers to Grade 1. Resume at the next lower dose level (see Table 3) [2] [3]. |
| At Discontinuation Level | Assess for nephrotic syndrome. | Permanently discontinue this compound [2] [3]. |
Table 3: this compound Dosage Reduction Schedule
| Dose Reduction Level | Recommended Dosage (once daily) |
|---|---|
| Starting Dose | 5 mg |
| First Reduction | 4 mg |
| Second Reduction | 3 mg |
If a patient cannot tolerate the 3 mg dose, this compound should be permanently discontinued [2] [3].
Understanding the underlying mechanisms of proteinuria can inform your research into mitigating this adverse effect.
The diagram below illustrates this pathological pathway.
Pathogenesis of this compound-Induced Proteinuria
For research and development purposes, here are key technical considerations and a protocol for proteinuria assessment.
Experimental Protocol: Quantitative UPCR Measurement via Digital Kit
This protocol is adapted from a validation study for a computer vision-based method [5].
Q1: What is the clinical relevance of proteinuria as an adverse event for this compound? Proteinuria is a common and mechanism-based toxicity. It serves as a critical biomarker for monitoring drug safety, directly impacting clinical dosing and patient management. Severe cases can progress to nephrotic syndrome or renal-limited thrombotic microangiopathy (TMA), necessitating drug discontinuation. [2] [4] [3]
Q2: Are there any specific patient factors that increase the risk of developing proteinuria on this compound? While the search results do not specify independent risk factors, the case report suggests that pre-existing or subsequent development of malignant hypertension may be associated with or exacerbate the risk of severe renal injury, including TMA. [4] Controlling blood pressure is essential prior to and during treatment. [2]
Q3: What are the key methodological considerations for accurately monitoring proteinuria in a clinical trial setting?
The table below summarizes the quantitative pharmacokinetic (PK) effects and clinical management recommendations for fruquintinib co-administered with CYP3A modulators.
| Precipitant Drug | Effect on this compound PK | Effect on Metabolite M11 PK | Clinical Recommendation |
|---|---|---|---|
| Itraconazole (Strong CYP3A Inhibitor) | ↑ AUC by ~10% (Not clinically meaningful) [1] [2] | ↓ AUC by 44-55% [1] [2] | No dose adjustment required [1] [2] |
| Rifampin (Strong CYP3A Inducer) | ↓ Cmax by 12%; ↓ AUC by 65% [1] [2] | ↑ Cmax by 2.3-fold; Marginal effect on AUC [1] [2] | Avoid concomitant use [1] [2] [3] |
The following sections detail the methodologies from the pivotal clinical studies that generated the data above.
The following diagrams illustrate this compound's metabolic pathways and the sequence of the DDI clinical studies.
This section provides actionable protocols and data to guide your experimental design, focusing on the promising combination of fruquintinib with immune checkpoint inhibitors (ICIs) for microsatellite-stable (MSS) metastatic colorectal cancer (mCRC).
FAQ: What is the biological rationale for combining this compound with immunotherapy? The combination is grounded in the synergistic effect of targeting angiogenesis and the tumor immune microenvironment (TIME) simultaneously. This compound, a highly selective VEGFR-1, -2, and -3 inhibitor, disrupts tumor vasculature, which in turn can promote immune cell infiltration and alleviate immunosuppression [1] [2]. Preclinical studies show that this combination enhances the infiltration of cytotoxic CD8+ T cells and reduces populations of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and macrophages, thereby overcoming the typical resistance of MSS tumors to PD-1/PD-L1 monotherapy [2].
FAQ: What do recent clinical trials show about the efficacy of this combination? Recent clinical data consistently demonstrates that this compound plus ICIs can significantly improve outcomes in later-line MSS mCRC treatment. The following table summarizes key efficacy data from recent studies.
| Study / Trial Name | Study Design & Patient Population | Key Efficacy Outcomes |
|---|---|---|
| Retrospective Analysis (2025) [3]\nJiangsu Cancer Hospital | - N=78 (MSS/pMMR mCRC)\n- ≥2 prior lines of therapy\n- this compound + PD-1 (n=63) vs. + PD-L1 (n=15) | - Median PFS: 7.0 vs. 8.3 months (P=0.14)\n- ORR: 7.9% vs. 20.0%\n- DCR: 74.6% vs. 60.0% |
| FRUSICA-2 (2025 ESMO) [4]\nHUTCHMED (Renal Cell Carcinoma) | - N=234 (Advanced RCC)\n- 2nd-line treatment\n- this compound + Sintilimab vs. Axitinib/Everolimus | - Median PFS: 22.2 vs. 6.9 months (HR 0.373)\n- ORR: 60.5% vs. 24.3%\n- Median DoR: 23.7 vs. 11.3 months |
| Adverse Event | Incidence in Combination Therapy | Management & Monitoring Tips |
|---|---|---|
| Hypertension | Common (up to 21.2% with monotherapy) [1] | Regular blood pressure monitoring; standard antihypertensive therapy. |
| Hand-Foot Syndrome (HFS) | 20.6% - 33.3% [3] | Proactive skin care, moisturizers, and dose adjustments/interruptions for severe cases. |
| Proteinuria | 23.8% - 33.3% [3] | Regular urinalysis; consider dose modification if significant. |
| Hypothyroidism | 26.7% - 31.7% [3] | Monitor thyroid function tests; initiate hormone replacement as needed. |
| Immune-Related AEs | Varies by specific ICI used | Vigilant monitoring and institution-specific protocols for corticosteroids and other immunosuppressants. |
This section outlines a foundational in vivo protocol to investigate the efficacy and mechanism of action of this compound and ICIs, based on established preclinical models [2].
Detailed Experimental Methodology
1. Tumor Model Establishment
2. Treatment Group Randomization & Dosing
3. Efficacy & Safety Monitoring
4. Ex Vivo & Immunological Analysis
The following diagram visualizes the logical workflow of this experimental protocol:
The synergistic effect of this compound and ICIs can be understood through their impact on the tumor microenvironment. The following diagram illustrates the proposed signaling pathways and cellular interactions.
The tables below detail the specific AEs that necessitate dose modification, their severity grading based on the Common Terminology Criteria for Adverse Events (CTCAE), and the corresponding action.
Table 2: Dosage Modifications for Common Adverse Events [1]
| Adverse Reaction | CTCAE Grade & Description | Recommended Dosage Modification |
|---|---|---|
| Hypertension | Grade 3: Persists despite antihypertensive therapy. | Withhold dose. Resume at next lower dose upon resolution to Grade ≤1. |
| Grade 4 | Permanently discontinue. | |
| Hemorrhagic Events | Grade 2 | Withhold dose. Resume at next lower dose upon resolution to Grade ≤1. |
| Grade 3 or 4 | Permanently discontinue. | |
| Hepatotoxicity | ALT/AST >3x ULN OR Bilirubin >1.5x ULN | Withhold dose. Resume at next lower dose upon return to baseline/ Grade 1. |
| ALT/AST >3x ULN + Bilirubin >2x ULN (without cholestasis/hemolysis) | Permanently discontinue. | |
| Proteinuria | ≥2 g/24 hours | Withhold dose. Resume at next lower dose upon resolution to <1 g/24 hours. |
| Nephrotic Syndrome | Permanently discontinue. | |
| Palmar-Plantar Erythrodysesthesia (PPE) | Grade 2 | Withhold dose and initiate supportive care. Resume at same dose upon resolution to Grade 1. |
| Grade 3 | Withhold dose and initiate supportive care. Resume at next lower dose upon resolution to Grade 1. | |
| Other Adverse Reactions | Grade 3 | Withhold dose. Resume at next lower dose upon resolution to Grade ≤1. |
| Grade 4 | Discontinue. Consider resumption only if non-life threatening and benefits outweigh risks. |
Table 1: Incidence of Common Adverse Events Requiring Management
| Adverse Event | Incidence in Clinical Trials (Grade ≥3) | Real-World Signal Strength & Notes |
|---|---|---|
| Hypertension | 14% - 21.2% [2] [3] | Most common AE; strong association (OR: 6.856 vs placebo) [2]. |
| Palmar-plantar Erythrodysesthesia (PPE) | 6% - 10.8% [3] | Frequently reported; manageable with dose modification [1] [3]. |
| Proteinuria | 2.5% - 3.2% [4] [3] | Common; requires monitoring via urinalysis [1]. |
| Thromboembolism | - | Pooled incidence of 4.1%; risk higher than placebo (not statistically significant) [2]. |
| Hepatotoxicity | 5% (AST/ALT increase) [4] | Can be serious; monitoring of liver function tests is critical [1]. |
For researchers designing preclinical or clinical studies, here are the essential monitoring protocols derived from the prescribing information and recent studies.
1. Protocol for Baseline Assessment and Continuous Monitoring
2. Protocol for Timing and Onset of Adverse Events
Q: Why does this compound impair wound healing? A: this compound inhibits vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis—the process of forming new blood vessels to supply oxygen and nutrients to healing tissues [1] [2]. By blocking VEGFR-1, VEGFR-2, and VEGFR-3 signaling, this compound disrupts this essential step, leading to delayed or impaired wound healing [2].
Q: What are the evidence-based perioperative withholding recommendations? A: Clinical guidelines recommend withholding this compound for at least 2 weeks prior to elective major surgery and for at least 2 weeks after major surgery until adequate wound healing is confirmed [3] [4]. The safety of resuming therapy after wound healing complications has not been established and should be considered on a case-by-case basis [3] [4].
The following table summarizes the key safety data and management strategies related to wound healing.
| Aspect | Clinical Data & Incidence | Recommended Management Action |
|---|---|---|
| General Risk | Based on its mechanism of action (VEGFR inhibition) [3] [4] [2]. | Consider wound healing risk in all surgical planning. |
| Clinical Incidence | 1 patient out of 911 in clinical trials experienced Grade 2 wound dehiscence [2]. | Adhere strictly to pre- and post-operative withholding periods. |
| Pre-operative Hold | Not specified in available data. | Withhold this compound for ≥2 weeks prior to major surgery [3] [4]. |
| Post-operative Hold | Not specified in available data. | Withhold for ≥2 weeks after major surgery and until adequate wound healing is achieved [3] [4]. |
Q: In our in vitro models, we observe inconsistent this compound effects on endothelial cell migration. What could be the cause? A: Inconsistencies can arise from several factors:
Q: How can we model the perioperative drug withdrawal period in an animal study? A: To clinically mirror human guidelines:
This protocol outlines a method to evaluate the impact of this compound on endothelial tube formation, a key step in angiogenesis.
Materials:
Methodology:
The diagram below illustrates how this compound's mechanism of action at the molecular level leads to impaired wound healing at the clinical level.
| Feature | Fruquintinib | Regorafenib | Notes & Context |
|---|---|---|---|
| Objective Response Rate (ORR) | 6% - 16% [1] [2] | 2% - 3% [1] [2] | Higher ORR with this compound is consistently observed, especially in combination therapy subgroups [1]. |
| Disease Control Rate (DCR) | 65% - 79% [1] [2] | 54% - 62% [1] [2] | Indicates a superior ability to achieve stable disease or better with this compound. |
| Median Progression-Free Survival (mPFS) | 4.4 - 5.40 months [1] [2] | 3.0 - 3.84 months [1] [2] | PFS benefit is observed for this compound in both monotherapy and combination settings. |
| Median Overall Survival (mOS) | 14.2 - 14.35 months [1] [2] | 9.8 - 13.08 months [1] [2] [3] | OS can vary significantly based on biomarker status (e.g., RAS mutation) and prior therapies [3]. |
| Common Adverse Events (AEs) | Hypertension (more common) [2] | Hand-foot syndrome (more common) [2] | Both drugs share class-effects like fatigue; toxicity profiles are manageable but distinct. |
| All-Grade Toxicity | Potentially lower [4] | Potentially higher [4] | A 2019 network meta-analysis indicated this compound had lower odds of all-grade AEs [4]. |
2025 Meta-Analysis of Combination Therapy [1]: This systematic review and meta-analysis analyzed 26 single-arm studies involving 1,409 patients. Its primary objective was to evaluate the efficacy and safety of regorafenib or this compound combined with PD-1/PD-L1 inhibitors. Outcomes measured were ORR, DCR, PFS, OS, and incidence of grade 3+ adverse events. A pre-specified subgroup analysis directly compared this compound-based and regorafenib-based regimens, finding this compound superior in ORR, DCR, and PFS [1].
2023 Single-Center Real-World Study [2]: This retrospective study compared the two drugs in a real-world clinical practice setting. It enrolled 105 patients with mCRC who received either this compound or regorafenib after standard chemotherapy. The study's primary endpoints were OS, PFS, and adverse events, assessed using Kaplan-Meier method and Cox regression model. It also provided crucial data on the synergistic effect of combining each drug with anti-PD-1 therapy and investigated the impact of treatment sequence [2].
2019 Network Meta-Analysis [4] [5]: This analysis provided an early indirect comparison of the two drugs in the absence of head-to-head trials. It pooled data from three randomized controlled trials (RCTs) involving 1,380 patients. The methodology involved performing pairwise meta-analyses of each drug versus placebo and then using network meta-analysis techniques for indirect comparison. While it found no significant difference in OS, it showed a tendency favoring this compound for PFS and a better all-grade toxicity profile [4].
For researchers and clinicians, the data also points to several higher-level strategic considerations:
To help visualize the mechanistic and strategic concepts, the following diagrams summarize the key pathways and decisions.
| Trial Name | Design & Population | Median OS (Months) | Median PFS (Months) | Hazard Ratio (HR) for OS | Key Efficacy Endpoints |
|---|
| FRESCO-2 [1] [2] [3] | Global, randomized, double-blind; 691 patients with prior fluoropyrimidine, oxaliplatin, irinotecan, anti-VEGF, and (if RAS WT) anti-EGFR therapy. Also prior TAS-102 or regorafenib. | Fruquintinib: 7.4 Placebo: 4.8 | This compound: 3.7 Placebo: 1.8 | 0.66 (95% CI: 0.55-0.80; p<0.001) | - | | FRESCO [4] [1] [2] | Randomized, double-blind; conducted in China; 416 patients with prior fluoropyrimidine, oxaliplatin, and irinotecan-based chemotherapy. | This compound: 9.3 Placebo: 6.6 | This compound: 3.7 Placebo: 1.8 | 0.65 (95% CI: 0.51-0.83; p<0.001) | Objective Response Rate (ORR): 4.7% [4] |
The safety profile of this compound is manageable and consistent with VEGFR inhibition class effects.
| Adverse Event | Frequency (≥20%) [1] | Grade 3-4 Events (FRESCO Trial) [4] |
|---|---|---|
| Hypertension | Most Common | - |
| Palmar-plantar erythrodysesthesia (HFS) | Most Common | - |
| Proteinuria | Most Common | - |
| Dysphonia | Most Common | - |
| Any Grade 3/4 Event | - | 61.2% (this compound) vs. 19.7% (Placebo) |
| Serious Adverse Events | - | 15.5% (this compound) vs. 5.8% (Placebo) |
To ensure the validity and reliability of the data presented, here is a detailed methodology for the key trials.
1. FRESCO-2 Trial Protocol [1] [3]
2. FRESCO Trial Protocol [4]
Beyond monotherapy, this compound is being investigated in combinations to enhance efficacy.
This compound is a highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), a key driver of tumor angiogenesis [4] [8]. The following diagram illustrates its targeted signaling pathway.
The table below summarizes key efficacy and safety data from the FRESCO-2 trial of fruquintinib and compares it with data for other standard later-line treatments, as reported in their respective pivotal trials.
| Drug / Trial | Target(s) | Median OS (Months) | Median PFS (Months) | ORR (%) | Common ≥Grade 3 AEs (≥5%) |
|---|---|---|---|---|---|
| This compound (FRESCO-2) [1] [2] [3] | VEGFR-1, -2, -3 | 7.4 vs 4.8 (Placebo) | 3.7 vs 1.8 (Placebo) | 1.5 | Hypertension (13.6%), Asthenia (7.7%), Hand-foot syndrome (6.4%) |
| Regorafenib (CORRECT) [4] | VEGFR-1, -2, -3, PDGFR, FGFR, etc. | 6.4 vs 5.0 (Placebo) | 1.9 vs 1.7 (Placebo) | 1.0 | Hand-foot skin reaction (16.6%), Fatigue (9.6%), Hypertension (7.2%) |
| Bevacizumab (AVF2107g) [4] | VEGF-A | 20.3 vs 15.6 (IFL alone) | 10.6 vs 6.2 (IFL alone) | 44.8 | Leukopenia (37%), Hypertension (22.4%), Diarrhea (32.4%) |
| Apatinib (Phase II) [4] | VEGFR-2 | 6.5 vs 3.5 (Placebo) | 2.6 vs 1.8 (Placebo) | 2.8 | Hypertension (35.2%), Proteinuria (47.7%), Hand-foot syndrome (27.8%) |
Key Comparisons:
The FRESCO-2 trial was a pivotal, global, Phase 3 study designed to evaluate this compound in a refractory patient population.
This compound is a highly selective oral tyrosine kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates its role in inhibiting tumor angiogenesis.
Key Mechanisms:
| VEGFR-TKI | Most Common AEs (All Grade) | Notable Grade 3-4 AEs | Key Safety Distinctions |
|---|---|---|---|
| Fruquintinib | Hypertension (61%), HFSR (49%), fatigue [1] [2] | Hypertension (21.2%), HFSR (10.8%) [2] | High selectivity for VEGFR-1, -2, -3; lower off-target inhibition [3] [2] |
| Regorafenib | HFSR, fatigue, diarrhea [4] | HFSR, hyperbilirubinemia [4] | Broader kinase profile; different AE profile with higher HFSR and hyperbilirubinemia vs. This compound [4] |
| Lenvatinib | Hypertension, fatigue, diarrhea [5] | N/A | Strong FAERS signal for cardiac failure and cardiomyopathy [5] |
| Sunitinib | Fatigue, diarrhea, nausea [5] | N/A | Strong FAERS signal for cardiac failure and cardiomyopathy [5] |
| Ponatinib | N/A | N/A | Strong FAERS signal for cardiomyopathy [5] |
| Vandetanib | N/A | N/A | Strong FAERS signal for Torsade de pointes/QT prolongation [5] |
> FAERS = FDA Adverse Event Reporting System; HFSR = Hand-Foot Skin Reaction; N/A = Specific data not fully detailed in the provided search results for this summary table.
The safety profiles of these drugs are directly linked to their mechanisms of action and the methodologies used to evaluate them.
The comparative data is gathered through several robust study designs:
The following diagram illustrates the key difference in the targets of various VEGFR-TKIs, which underlies their distinct safety profiles.
This compound's high specificity for VEGFRs results in a strong "on-target" effect, effectively inhibiting angiogenesis but also consistently causing VEGF-inhibition-related hypertension [3] [2]. In contrast, the broader kinase inhibition of agents like regorafenib leads to a wider range of "off-target" adverse events [4] [2].
The table below summarizes the PFS advantage of fruquintinib from key clinical trials and real-world studies.
| Treatment / Study Type | Comparison / Control | Median PFS (Months) | Hazard Ratio (HR) for PFS (95% CI) | Key Patient Population |
|---|---|---|---|---|
| This compound (FRESCO Trial) [1] | Placebo | 3.7 vs. 1.8 [1] | 0.26 [1] | Refractory mCRC (3rd+ line) |
| This compound (External Control Study) [2] [3] | Other TKIs (regorafenib, apatinib, anlotinib) | 3.71 vs. 2.49 [2] [3] | 0.67 (0.48-0.94) [2] [3] | Refractory mCRC (3rd+ line) |
| This compound + Immune Checkpoint Inhibitors (Retrospective Study) [4] | This compound monotherapy | 7.9 vs. 3.9 [4] | Not provided [4] | Advanced pMMR/MSS-type CRC |
For the key studies cited above, here are the detailed methodologies.
This compound is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3 [1] [5]. The following diagram illustrates its targeted signaling pathway in angiogenesis inhibition.
Research is exploring the potential of this compound beyond monotherapy and in broader patient groups.
| Study Type & Cancer Population | Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
|---|---|---|---|---|---|---|
| Real-world (mCRC) | Fruquintinib + PD-1 inhibitor | 5.1 months | 14.6 months | 15.6% | 80.5% | [1] |
| This compound monotherapy (Historical control) | ~3.7 months (FRESCO-2 trial) | ~7.4 months (FRESCO-2 trial) | ~1% (FRESCO-2 trial) | ~56% (FRESCO-2 trial) | [2] | |
| Retrospective Study (Advanced CRC) | This compound + Immune Checkpoint Inhibitor | 7.9 months | 10.0 months | Information missing | Information missing | [3] |
| This compound monotherapy | 3.9 months | 10.3 months | Information missing | Information missing | [3] | |
| Retrospective (MSS/pMMR mCRC) | This compound + PD-1/PD-L1 inhibitor | 7.0 months (PD-1) / 8.3 months (PD-L1) | Information missing | 7.9% (PD-1) / 20.0% (PD-L1) | 74.6% (PD-1) / 60.0% (PD-L1) | [4] [5] |
The data in the table above is derived from rigorous clinical studies. Here are the methodologies for the key research cited:
Study 1: Real-world data on this compound + PD-1 inhibitors [1]
Study 2: Comparison with Monotherapy [3]
Study 3: Phase IV Safety Analysis [6]
The rationale for combining this compound with immunotherapy is based on their complementary mechanisms of action, which can create a more favorable environment for anti-tumor activity, especially in immunologically "cold" MSS/PMMR tumors.
Diagram: Synergistic Mechanism of this compound and PD-1 Inhibitor Combination. This compound normalizes the tumor vasculature and alleviates the immune-suppressive microenvironment, thereby enhancing the activity of PD-1 inhibitor-activated T cells [4] [7] [8].
The combination regimen demonstrates a manageable and predictable safety profile, with adverse events being primarily related to the known effects of each drug class.
This compound is an oral, highly selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 to inhibit tumor angiogenesis [1] [2]. The table below summarizes its key efficacy data from pivotal clinical trials.
| Trial Name | Patient Population | Median PFS (Months) | Median OS (Months) | ORR | Common Adverse Events (≥20%) |
|---|---|---|---|---|---|
| FRESCO (China Ph III) [1] [2] | Refractory mCRC | 3.7 vs. 1.8 (Placebo) | 9.3 vs. 6.6 (Placebo) | 4.7% | Hypertension, hand-foot syndrome, proteinuria |
| FRESCO-2 (Global Ph III) [3] | Refractory mCRC | Not Specified in Results | 7.4 vs. 4.8 (Placebo) | Not Specified in Results | Hypertension, palmar-plantar erythrodysesthesia, proteinuria, dysphonia, abdominal pain, diarrhea, asthenia |
The utility of this compound differs significantly between MSS and MSI-H mCRC subtypes, not due to its own mechanism, but because of the established effectiveness of immunotherapy in MSI-H patients.
Several studies have explored the combination of this compound and PD-1 inhibitors for later-line treatment of MSS mCRC. The outcomes are summarized below.
| Study Type | Regimen | Patient Population | Median PFS (Months) | Median OS (Months) | ORR | Key Findings |
|---|---|---|---|---|---|---|
| Real-World Study [5] | This compound + PD-1 inhibitor | MSS/pMMR mCRC (3rd line+) | 5.1 | 14.6 | Not specified | Beneficial for patients with lung metastases or no prior VEGF inhibitor use. |
| Retrospective Analysis [4] [6] | This compound + PD-1/PD-L1 inhibitor | MSS/pMMR mCRC (3rd line+) | 7.0 (PD-1) / 8.3 (PD-L1) | Not specified | 7.9% (PD-1) / 20.0% (PD-L1) | No significant efficacy difference between PD-1 and PD-L1 inhibitor combinations. Manageable toxicity. |
| Phase Ib/II Trial [5] | This compound + Sintilimab (PD-1) | MSS/pMMR mCRC | 6.9 | 20.0 | 20.0% | Promising efficacy and improved tolerance. |
The following diagram illustrates the synergistic mechanism of combining this compound with immunotherapy, a key concept in its application for MSS mCRC.
Key experimental evidence supporting this mechanism comes from a 2025 study showing this compound inhibits colorectal cancer cell migration and invasion by modulating the epithelial-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway [7].
Core Experimental Protocol [7]:
Fruquintinib is a highly selective oral inhibitor of VEGFR-1, -2, and -3 [1] [2]. Its key differentiator is its high selectivity for VEGFRs, which is designed to minimize off-target toxicities and provide more consistent target coverage compared to earlier, less selective TKIs [1] [2].
The drug is approved in China under the brand name ELUNATE and in the U.S. as Fruzaqla for the treatment of metastatic colorectal cancer (mCRC) in patients who have been previously treated with fluoropyrimidine, oxaliplatin, and irinotecan [1] [2]. The recommended dosage is 5 mg once daily for 21 days, followed by 7 days off, in a 28-day cycle [3].
The following tables summarize comparative data on the efficacy and safety of this compound versus other relevant agents, compiled from clinical trials and real-world studies.
Table 1: Efficacy Outcomes from Key Clinical Trials
| Drug / Study | Primary Target(s) | Trial / Context | Median PFS (Months) | Median OS (Months) | Objective Response Rate (ORR) |
|---|---|---|---|---|---|
| This compound (FRESCO) [4] [1] | VEGFR-1, -2, -3 | Third-line mCRC (Phase III) | 3.7 | 9.3 | 4.7% |
| This compound (vs. Other TKIs) [4] | VEGFR-1, -2, -3 | Third-line mCRC (Post-PSM RWD Comparison) | 3.71 vs. 2.49 (HR=0.67) | Data not reported | Data not reported |
| Regorafenib (CORRECT) [1] [5] | VEGFR-1, -2, -3, PDGFR, FGFR | Third-line mCRC (Phase III) | 1.9 | 6.4 | 1.0% |
| Apatinib (Phase II) [1] | VEGFR-2 | Third-line mCRC (Phase II) | 2.6 | 6.5 | 2.8% |
| Bevacizumab (AVF2107g) [1] | VEGF-A | First-line mCRC (with chemo) | 10.6 | 20.3 | 44.8% |
Table 2: Safety and Tolerability Profile
| Parameter | This compound | Regorafenib | Apatinib |
|---|---|---|---|
| Common Adverse Events (AEs) | Hypertension, fatigue, hand-foot syndrome, proteinuria, diarrhea, hypothyroidism [6] [1] [3] | Hand-foot skin reaction, hypertension, fatigue [1] [5] | Hypertension, proteinuria, hand-foot syndrome [1] |
| Notable AE Differences | ≥Grade 3 hypertension more common [5] | Any grade hand-foot reaction and hyperbilirubinemia more frequent [5] | Not fully reported in search results |
| Hepatotoxicity | Aminotransferase elevations common; clinically apparent liver injury rare (Likelihood score: E*) [6] | Has been implicated in instances of acute liver injury [6] | Not reported in search results |
| Dosing in Practice | Majority (68.9%) tolerated at standard dose [5] | Majority (93.1%) required a reduced dose [5] | Not reported in search results |
| Treatment Duration | Median TTF: 3.1 months [5] | Median TTF: 2.7 months [5] | Not reported in search results |
Key Findings from Comparative Studies:
For the key studies cited, here are the essential methodological details.
1. FRESCO Phase III Trial (NCT02314819) [4] [1]
2. Real-World Effectiveness Comparison Study [4]
3. This compound and Immunotherapy Combination Study [7]
The diagram below illustrates the core mechanism of this compound and the workflow for the key comparative efficacy study.
Current investigations are exploring the potential of this compound beyond monotherapy. A key area is its combination with immunotherapy, particularly for microsatellite-stable (MSS) mCRC, which is typically unresponsive to immune checkpoint inhibitors alone [7]. Preclinical studies suggest that this compound can alter the tumor immune microenvironment, enhancing the infiltration and function of CD8+ T cells, which may synergize with anti-PD-1 therapy [7]. Several clinical trials are ongoing to evaluate these combinations in various solid tumors, including a registrational Phase II study in advanced endometrial cancer [2].
The following tables summarize the key efficacy and quality of life outcomes from the FRESCO-2 trial, a pivotal global, double-blind, placebo-controlled phase III study.
Table 1: Key Efficacy Outcomes from FRESCO-2 [1]
| Outcome Measure | Fruquintinib + BSC (n=461) | Placebo + BSC (n=230) | Hazard Ratio (HR) |
|---|---|---|---|
| Median Overall Survival (OS) | 7.4 months | 4.8 months | Not Reported |
| Median Progression-Free Survival (PFS) | 3.7 months | 1.8 months | Not Reported |
| Disease Control Rate (DCR) | 55.5% | 16.1% | Not Applicable |
Table 2: Health-Related Quality of Life (HRQoL) Outcomes from FRESCO-2 [2]
| Assessment Tool / Domain | This compound + BSC | Placebo + BSC | Hazard Ratio (HR; 95% CI) |
|---|---|---|---|
| EORTC QLQ-C30 Global Health Status (GHS) | |||
| • Median Time to Deterioration (TTD) | 2.1 months | 1.8 months | 0.9 (0.7-1.0) |
| • Patients with stable/improved scores at EOT | 38.3% | 36.5% | Not Applicable |
| EQ-5D Visual Analog Scale (VAS) | |||
| • Median Time to Deterioration (TTD) | 2.6 months | 1.9 months | 0.8 (0.6-0.9) |
| • Patients with stable/improved scores at EOT | 47.9% | 42.7% | Not Applicable |
| ECOG Performance Status TTD (to ≥2 or death) | 6.6 months | 2.9 months | 0.6 (0.4-0.7) |
BSC: Best Supportive Care; EOT: End of Treatment; ECOG: Eastern Cooperative Oncology Group.
For professionals seeking to understand the methodological rigor behind these data, here is a detailed breakdown of the experimental protocol used in the FRESCO-2 HRQoL analysis [2].
This compound's favorable efficacy and quality of life profile are linked to its highly selective mechanism. The diagrams below illustrate its targeted action and the flow of the clinical trial that generated the HRQoL data.
This compound's selective anti-angiogenic mechanism inhibits tumor growth by blocking VEGF signaling through VEGFR-1, -2, and -3, with a cleaner profile potentially contributing to preserved HRQoL [3] [4].
FRESCO-2 HRQoL assessment workflow, from patient randomization through statistical analysis of time to deterioration (TTD) [2] [1].
The efficacy of Fruquintinib has been evaluated across different patient subgroups and compared to other Tyrosine Kinase Inhibitors (TKIs) in clinical and real-world studies.
TABLE 1: this compound Efficacy by Subgroup in Refractory mCRC (FRESCO-2 Post-Hoc Analysis) [1]
| Subgroup by Metastatic Site | Median Overall Survival (this compound) | Hazard Ratio (HR) for OS |
|---|---|---|
| Liver-only metastases | Data not specified | Improved (statistically significant) |
| Lung-only metastases | 14.1 months | Not statistically significant (improved trend) |
| Bone metastases (with/without other sites) | Data not specified | Improved (statistically significant) |
| Peritoneal disease (with/without other sites) | Data not specified | Improved (statistically significant) |
TABLE 2: this compound vs. Other TKIs in Third-Line mCRC (Real-World Comparison) [2]
| Comparison | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS |
|---|---|---|
| This compound | 3.71 months | Reference |
| Other TKIs (Regorafenib, Apatinib, Anlotinib) | 2.49 months | 0.67 (95% CI: 0.48-0.94) |
While not yet used for patient stratification in the clinic, recent experimental studies have uncovered specific molecular mechanisms that shed light on how this compound exerts its anti-tumor effects. The following diagram illustrates a key signaling pathway identified in preclinical research.
Detailed Experimental Protocol for Mechanistic Study [3]:
The search results indicate that predictive biomarkers for this compound are not yet established. The subgroup analyses are based on clinical and pathological characteristics rather than molecular biomarkers. The modulation of the TGF-β/Smad pathway and EMT markers represents a potential mechanistic biomarker that requires further clinical validation [3].
For researchers, the current evidence supports: